2-Cyclobutylideneacetic acid
Description
Properties
IUPAC Name |
2-cyclobutylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWUGSRELMTOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620160 | |
| Record name | Cyclobutylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25021-04-9 | |
| Record name | Cyclobutylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclobutylideneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Cyclobutylideneacetic Acid: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclobutylideneacetic acid is a small molecule of interest within medicinal chemistry and drug discovery, primarily recognized as a structural motif and a building block for more complex bioactive compounds. Its rigid cyclobutane core and the reactive α,β-unsaturated carboxylic acid moiety make it a versatile scaffold for the synthesis of novel therapeutic agents. While direct and extensive biological data on this compound itself is limited in publicly accessible literature, its derivatives have been investigated for a range of activities, including potential as anticancer agents. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental protocols, and explores the biological context of related cyclobutane-containing molecules.
Chemical Properties and Identification
This compound is a carboxylic acid featuring an exocyclic double bond on a cyclobutane ring. This arrangement results in a molecule with distinct physicochemical properties that are valuable in the design of drug candidates.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 25021-04-9 | |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents |
Synthetic Methodologies
The synthesis of this compound typically involves the formation of the exocyclic double bond through olefination reactions of cyclobutanone. Several standard organic chemistry reactions can be employed for this purpose. Below are detailed experimental protocols for the most common and effective methods.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. In the context of this compound synthesis, it offers a reliable route from cyclobutanone.
Experimental Protocol:
-
Preparation of the Phosphonate Reagent: To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.
-
Olefination Reaction: Cool the solution of the ylide back to 0 °C and add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 2-cyclobutylideneacetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide (NaOH) solution.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford this compound.
-
The final product can be further purified by recrystallization or column chromatography.
Experimental Workflow: Horner-Wadsworth-Emmons Synthesis
An In-depth Technical Guide to Cyclopentylideneacetic Acid: A Structural Analog of 2-Cyclobutylideneacetic Acid
Disclaimer: Due to the limited availability of detailed experimental data for 2-Cyclobutylideneacetic acid (CAS Number 25021-04-9), this technical guide focuses on its close structural analog, Cyclopentylideneacetic acid (CAS Number: 1903-27-1) . This compound shares key structural features, such as an exocyclic α,β-unsaturated carboxylic acid moiety on a cycloalkane ring, and serves as a well-documented proxy for understanding the physicochemical properties, synthesis, and potential biological activities of this class of molecules.
Core Properties of Cyclopentylideneacetic Acid
Cyclopentylideneacetic acid is a carboxylic acid derivative with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . It is a compound of interest in organic synthesis and medicinal chemistry due to its structural motifs, which are present in various biologically active molecules.
Physicochemical Properties
The physical and chemical properties of Cyclopentylideneacetic acid are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | PubChem |
| Molecular Weight | 126.15 g/mol | PubChem |
| Melting Point | 12-14 °C | ChemicalBook[1] |
| Boiling Point | 133-134 °C at 23 mmHg | ChemicalBook[1] |
| Density | 1.022 g/mL at 25 °C | ChemicalBook[1] |
| Refractive Index (n²⁰/D) | 1.453 | ChemicalBook[1] |
| Solubility | Soluble in chloroform and methanol. | ChemicalBook[1] |
| pKa | 4.85 ± 0.10 (Predicted) | ChemicalBook[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Cyclopentylideneacetic acid. The following tables summarize its key spectral features.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| Data not explicitly available in search results. |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak assignments not available in search results. |
MS (Mass Spectrometry)
| m/z | Interpretation |
| Specific fragmentation patterns not available in search results. |
Note: While search results indicate the availability of spectral data for Cyclopentylideneacetic acid, specific peak assignments and detailed spectra were not retrieved. Researchers should refer to spectral databases for this information.
Synthesis of Cyclopentylideneacetic Acid
The synthesis of α,β-unsaturated carboxylic acids like Cyclopentylideneacetic acid can be achieved through several established organic reactions. A common and effective method is the Knoevenagel condensation, which involves the reaction of a ketone with a compound containing an active methylene group.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of Cyclopentylideneacetic acid from cyclopentanone and malonic acid.
Materials:
-
Cyclopentanone
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Diethyl ether
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), malonic acid (1.1 eq), and pyridine as the solvent.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), allow the mixture to cool to room temperature.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 10% HCl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Cyclopentylideneacetic acid by distillation under reduced pressure or by recrystallization from a suitable solvent.
Caption: Synthetic workflow for Cyclopentylideneacetic acid.
Biological Activity and Potential Applications
Postulated Anti-Inflammatory Mechanism
Compounds containing the α,β-unsaturated carbonyl motif have been reported to exhibit anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways. One of the key pathways in inflammation is mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
Proposed Signaling Pathway Inhibition: It is hypothesized that Cyclopentylideneacetic acid, through its electrophilic α,β-unsaturated system, could potentially act as a Michael acceptor. This would allow it to covalently modify nucleophilic residues (such as cysteine) on key signaling proteins within the NF-κB pathway, such as IKK (IκB kinase) or NF-κB itself. This modification could inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. As a result, NF-κB would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2).
Caption: Proposed anti-inflammatory mechanism of action.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Before assessing specific biological activities, it is crucial to determine the cytotoxic profile of a compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Cyclopentylideneacetic acid, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Cyclopentylideneacetic acid in culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
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Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for a typical cytotoxicity (MTT) assay.
Conclusion
Cyclopentylideneacetic acid serves as a valuable model compound for understanding the chemistry and potential biological relevance of small-ring exocyclic α,β-unsaturated carboxylic acids. While detailed experimental data for this compound remains elusive in publicly accessible literature, the information available for its cyclopentyl analog provides a solid foundation for researchers and drug development professionals. The synthetic routes are well-established, and the structural motifs suggest a potential for interesting biological activities, particularly in the area of anti-inflammatory research. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential.
References
Physical and chemical properties of 2-Cyclobutylideneacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Cyclobutylideneacetic acid (CAS No. 25021-04-9). The information is compiled to support research, development, and drug discovery efforts. While experimental data for this specific compound is limited in publicly available literature, this guide presents a combination of reported data, predicted values, and established principles for related chemical structures.
Chemical and Physical Properties
This compound is a carboxylic acid featuring a cyclobutane ring with an exocyclic double bond. Its structure suggests potential for interesting chemical reactivity and biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Melting Point | 96 °C | Reported value. |
| Boiling Point | 110 °C at 2 Torr | Reported value. |
| Density | 1.353 ± 0.06 g/cm³ | Predicted value. |
| pKa | 4.25 ± 0.41 | Predicted value. |
| Solubility | Data not available | Experimental determination is recommended. |
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for this compound, the following are predicted chemical shifts and key spectral features based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the vinylic proton, the protons on the cyclobutane ring, and the carboxylic acid proton.
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Carboxylic Acid (-COOH): A broad singlet, typically in the region of 10-12 ppm.
-
Vinylic Proton (=CH-): A singlet or a multiplet (depending on coupling with adjacent cyclobutyl protons) in the region of 5.5-6.5 ppm.
-
Cyclobutyl Protons (-CH₂-): Multiple multiplets in the region of 1.5-3.0 ppm. The protons on the carbons adjacent to the double bond will be deshielded and appear further downfield.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (-COOH): Expected in the range of 170-185 ppm.[1]
-
Alkene Carbons (=C<): Two distinct signals are expected in the alkene region (115-140 ppm). The carbon of the double bond attached to the cyclobutane ring will be a quaternary carbon and may show a weaker signal.[1]
-
Cyclobutyl Carbons (-CH₂-): Signals for the three unique carbons of the cyclobutane ring are expected in the aliphatic region (15-40 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the double bond may shift this to a slightly lower wavenumber.
-
C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹.
-
C-H Stretch (Alkene): A medium intensity band just above 3000 cm⁻¹.
-
C-H Stretch (Alkane): Strong bands just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 112. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). Fragmentation of the cyclobutane ring would also be anticipated.
Experimental Protocols
Synthesis via Knoevenagel Condensation
The Knoevenagel condensation provides a direct route to α,β-unsaturated carboxylic acids from aldehydes or ketones.
Reaction Scheme:
Figure 1: Knoevenagel Condensation Synthesis Route.
Protocol:
-
Reaction Setup: To a solution of cyclobutanone (1.0 equivalent) in a suitable solvent such as pyridine, add malonic acid (1.1 to 1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture and acidify with aqueous HCl. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds.
Reaction Scheme:
References
2-Cyclobutylideneacetic acid molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutylideneacetic acid is a carboxylic acid containing a cyclobutane ring with an exocyclic double bond. Its structure presents interesting possibilities for chemical synthesis and derivatization. This document provides a technical guide to its molecular structure, weight, and a proposed synthetic route. Due to the limited availability of specific experimental data in public literature, this guide also highlights areas where further research is required.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 25021-04-9 | CP Lab Safety[2] |
| SMILES | C1CC(=CC(=O)O)C1 | PubChem[1] |
| InChI | InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8) | PubChem[1] |
| Monoisotopic Mass | 112.05243 Da | PubChem[1] |
| Predicted XlogP | 0.7 | PubChem[1] |
Proposed Synthesis: Horner-Wadsworth-Emmons Reaction
A plausible and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, cyclobutanone, with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. The HWE reaction is generally preferred for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.
Proposed Experimental Protocol
The following is a proposed experimental protocol for the synthesis of this compound, adapted from a general procedure for the Horner-Wadsworth-Emmons reaction.
Materials:
-
Cyclobutanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Olefination: Cool the ylide solution back to 0 °C. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ethyl 2-cyclobutylideneacetate by flash column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of methanol and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
Experimental Data
| Data Type | Result |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR Spectroscopy | Data not available |
| Mass Spectrometry | Data not available |
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed Horner-Wadsworth-Emmons reaction for the synthesis of this compound.
Caption: Proposed synthesis of this compound via HWE reaction.
Conclusion
This compound is a molecule with a well-defined structure and molecular weight. While specific experimental data and biological activity information are currently lacking in the public domain, established synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction, provide a clear path for its preparation. This technical guide serves as a foundational resource for researchers interested in synthesizing and exploring the properties and potential applications of this compound. Further experimental investigation is necessary to fully characterize its chemical and biological profile.
References
Spectroscopic Profile of 2-Cyclobutylideneacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclobutylideneacetic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are standardized protocols applicable to the analysis of similar unsaturated carboxylic acids.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule, including a carboxylic acid, an exocyclic double bond, and a cyclobutane ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| =CH- | 5.6 - 5.8 | Singlet or Triplet | 1H |
| -CH₂- (allylic) | 2.8 - 3.2 | Multiplet | 4H |
| -CH₂- (cyclobutane) | 1.8 - 2.2 | Multiplet | 2H |
Predicted in a standard deuterated solvent like CDCl₃.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 185 |
| =C< | 140 - 150 |
| =CH- | 115 - 125 |
| -CH₂- (allylic) | 30 - 35 |
| -CH₂- (cyclobutane) | 15 - 25 |
Predicted in a standard deuterated solvent like CDCl₃.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (sp²) | 3000 - 3100 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1690 - 1740 | Strong |
| C=C (Alkene) | 1640 - 1680 | Medium |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
Predicted for a neat or solution sample.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₈O₂ |
| Monoisotopic Mass | 112.05243 Da[1] |
| Molecular Ion [M]⁺ | m/z 112 |
| Key Fragment Ions | m/z 95 ([M-OH]⁺), m/z 67 ([M-COOH]⁺) |
Predicted for electron ionization (EI) mass spectrometry.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -1 to 15 ppm.
-
Apply a 90° pulse with a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use a 100 MHz or higher field NMR spectrometer.
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Sample (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via gas chromatography (GC-MS) is suitable.
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 2-Cyclobutylideneacetic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile of 2-Cyclobutylideneacetic Acid
This compound, as a carboxylic acid, is expected to exhibit a solubility profile governed by the principle of "like dissolves like."[1] Its molecular structure consists of a polar carboxylic acid group capable of hydrogen bonding and a nonpolar cyclobutylidene moiety. This duality will influence its interaction with various solvents.
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between the carboxylic acid group of the solute and the hydroxyl group of the solvent, this compound is predicted to have high solubility in these solvents.[2][3][4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess polar functional groups and can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, they can still interact favorably with the carboxylic acid group. Therefore, good to moderate solubility is expected in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility in nonpolar solvents will be influenced by the nonpolar cyclobutylidene portion of the molecule. Carboxylic acids are generally soluble in solvents like toluene and diethyl ether.[2][3][4] However, solubility is expected to be lower in highly nonpolar solvents like hexane, where the polar-polar interactions between solute molecules might be stronger than the solute-solvent interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated in these solvents due to dipole-dipole interactions.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. Below are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.
2.1 Gravimetric Method (Shake-Flask Method)
This method is considered a gold standard for determining thermodynamic solubility. It relies on creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.[5][6][7][8]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is ideal.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any transfer of solid particles.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container.
-
-
Quantification of Solute:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
The difference in weight gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility is typically expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant collected in L)
-
2.2 UV/Vis Spectroscopy Method
This method is a faster, high-throughput alternative to the gravimetric method, provided the solute has a chromophore that absorbs in the UV/Vis spectrum.[9][10]
Methodology:
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a standard curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 2.1, steps 1 and 2).
-
After filtration, dilute a known volume of the clear saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Solubility = Concentration of diluted solution × Dilution Factor
-
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method Used | Notes |
| Polar Protic | Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | |||
| Polar Aprotic | Acetone | 25 | UV/Vis | ||
| Ethyl Acetate | 25 | UV/Vis | |||
| DMSO | 25 | UV/Vis | |||
| Nonpolar | Toluene | 25 | Gravimetric | ||
| Diethyl Ether | 25 | Gravimetric | |||
| Hexane | 25 | Gravimetric | |||
| Chlorinated | Dichloromethane | 25 | Gravimetric |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.
Workflow for Solubility Determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmatutor.org [pharmatutor.org]
Potential Biological Activity of 2-Cyclobutylideneacetic Acid Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-cyclobutylideneacetic acid and its simple derivatives are scarce in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the well-established biological activities of structurally analogous compounds, namely other cycloalkylidene acetic acids and molecules containing the α,β-unsaturated carboxylic acid pharmacophore. The information herein is intended to guide future research and is not a definitive statement of the biological profile of this compound derivatives.
Introduction: Structural Features and Therapeutic Potential
This compound presents a unique structural scaffold characterized by a cyclobutane ring, which introduces conformational rigidity, and an exocyclic α,β-unsaturated carboxylic acid moiety. This unsaturated system is a known Michael acceptor, capable of covalent interactions with biological nucleophiles, a feature common to many biologically active compounds. The combination of the strained four-membered ring and the reactive unsaturated acid suggests a potential for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This whitepaper will explore these potential activities by drawing parallels with structurally and functionally related molecules.
Potential Anti-Inflammatory Activity
The α,β-unsaturated carbonyl moiety is a key structural feature in many compounds known to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways through various mechanisms.
Putative Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
A primary hypothetical mechanism for the anti-inflammatory action of this compound derivatives is the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the active sites of these enzymes, leading to their irreversible inhibition. Furthermore, this structural motif is known to interfere with the NF-κB signaling pathway, a central regulator of inflammation.
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Quantitative Data from Structurally Similar Compounds
While no specific IC50 values are available for this compound derivatives, data from other α,β-unsaturated carbonyl compounds highlight their potential as anti-inflammatory agents.[1]
| Compound Class | Target | IC50 (µM) | Reference |
| α,β-Unsaturated Carbonyl Analogs | sPLA₂ | 2.19 - 8.76 | [1] |
| α,β-Unsaturated Carbonyl Analogs | COX-1 | 0.37 - 1.77 | [1] |
| α,β-Unsaturated Carbonyl Analogs | COX-2 | > 10 (for most analogs) | [1] |
| α,β-Unsaturated Carbonyl Analogs | LOX | Variable | [1] |
Experimental Protocols for Anti-Inflammatory Assays
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are typically used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and the test compound or vehicle.
-
Procedure: a. The enzyme is pre-incubated with the test compound or vehicle at room temperature for a specified time (e.g., 15 minutes). b. The reaction is initiated by adding arachidonic acid. c. The reaction is incubated at 37°C for a short period (e.g., 2 minutes). d. The reaction is terminated by adding a solution of HCl. e. Prostaglandin E2 (PGE2) production, a downstream product of PGH2, is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere. b. Cells are pre-treated with various concentrations of the test compound for 1 hour. c. Inflammation is induced by adding lipopolysaccharide (LPS). d. After a 24-hour incubation period, the cell culture supernatant is collected. e. The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Potential Anticancer Activity
The α,β-unsaturated carbonyl moiety is a recognized pharmacophore in numerous anticancer agents. Its ability to act as a Michael acceptor allows for covalent modification of key proteins involved in cancer cell proliferation and survival.
Putative Mechanisms of Action
Potential anticancer mechanisms for this compound derivatives could involve the inhibition of critical enzymes and transcription factors, such as those in the EGFR and BRAF kinase pathways, or interference with tubulin polymerization.[2] The covalent interaction with cysteine residues in these proteins can lead to their inactivation, resulting in cell cycle arrest and apoptosis.
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Quantitative Data from Structurally Similar Compounds
A variety of α,β-unsaturated carbonyl-based compounds have demonstrated potent antiproliferative activity against human cancer cell lines.[2]
| Compound | Cell Line | IC50 (µM) | Reference |
| Analog 8ag | Panc-1 | 0.02 | [2] |
| Analog 8ag | PaCa-2 | 0.02 | [2] |
| Analog 8ag | A-549 | 0.02 | [2] |
| Analog 8ag | PC-3 | 0.02 | [2] |
| Analog 8af | BRAF(V600E) | 0.9 | [2] |
| Analog 7o | EGFR TK | 0.07 | [2] |
Experimental Protocols for Anticancer Assays
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Principle: Typically based on the measurement of ATP consumption or the phosphorylation of a substrate peptide. Formats like ADP-Glo™ or Z'-LYTE™ are common.
-
Procedure: a. The kinase, substrate, and test compound are incubated together in a buffer containing ATP and necessary cofactors. b. The reaction is allowed to proceed for a specific time at an optimal temperature. c. A detection reagent is added to stop the reaction and generate a luminescent or fluorescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Potential Antimicrobial Activity
Unsaturated fatty acids and their derivatives are known to possess antimicrobial properties. Their mechanism of action often involves disruption of the bacterial cell membrane and inhibition of essential enzymes.
Putative Mechanisms of Action
The amphipathic nature of this compound derivatives could allow them to insert into and disrupt the integrity of bacterial cell membranes. Additionally, the α,β-unsaturated system could inhibit bacterial enzymes, such as those involved in fatty acid synthesis (e.g., FabI), leading to bacterial cell death.
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Quantitative Data from Structurally Similar Compounds
While direct MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not available, data for other unsaturated carboxylic acids demonstrate their potential.
| Compound | Organism | MIC (µg/mL) | Reference |
| Coumarin-3-carboxylic acid | Acidovorax citrulli | 26.64 (EC50) | [3] |
| Coumarin-3-carboxylic acid | Ralstonia solanacearum | 31.62 (EC50) | [3] |
| Coumarin-3-carboxylic acid | Xanthomonas axonopodis pv. manihotis | 33.17 (EC50) | [3] |
Experimental Protocols for Antimicrobial Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: Broth microdilution is a standard method.
-
Procedure: a. A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. b. Each well is inoculated with a standardized suspension of the test microorganism. c. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently limited, the structural analogy to known anti-inflammatory, anticancer, and antimicrobial agents provides a strong rationale for their investigation. The presence of the α,β-unsaturated carboxylic acid moiety is a key indicator of potential bioactivity, likely mediated through covalent interactions with key biological targets.
Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to the cyclobutane ring and the carboxylic acid group. This library should then be subjected to a comprehensive screening cascade, employing the experimental protocols outlined in this whitepaper, to elucidate the specific biological activities and structure-activity relationships of this promising class of compounds.
References
- 1. Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α,β-Unsaturated Carbonyl-Based Compounds, Oxime and Oxime Ether Analogs as Potential Anticancer Agents for Overcoming Cancer Multidrug Resistance by Modulation of Efflux Pumps in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
The Untapped Potential of 2-Cyclobutylideneacetic Acid: A Technical Guide to its Hypothetical Application as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, there is no publicly available scientific literature or data specifically detailing the use of 2-Cyclobutylideneacetic acid as a building block in the design of protein degraders such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. This technical guide, therefore, presents a hypothetical framework for how this molecule could be investigated and utilized in the field of targeted protein degradation. The experimental protocols, data, and signaling pathways described herein are illustrative and based on established principles of drug discovery and chemical biology in the protein degradation space.
Introduction to Targeted Protein Degradation and the Role of Novel Building Blocks
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins entirely.[3][4] The most prominent TPD technology, PROTACs, are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] This modularity allows for a systematic approach to drug design, where each component can be optimized to achieve potent and selective degradation.[8]
The discovery of novel chemical moieties that can serve as warheads or E3 ligase ligands is a critical driver of innovation in the TPD field.[1][5][9] Small, rigid scaffolds are often sought after for their potential to provide favorable physicochemical properties and novel binding interactions.[10] this compound, with its strained four-membered ring and exocyclic double bond coupled to a carboxylic acid, presents an intriguing, conformationally restricted scaffold. This guide will explore a hypothetical workflow for evaluating this compound as a novel building block for protein degraders.
Hypothetical Workflow for Evaluating this compound
The evaluation of a novel fragment like this compound would typically follow a structured, multi-stage process. This process would begin with the synthesis of a library of derivatives to explore its chemical space and potential for biological activity. These derivatives would then be screened in a series of biochemical and cellular assays to assess their potential as either a warhead for a specific protein of interest or as a novel E3 ligase ligand.
Scenario 1: this compound as a Novel Warhead for Protein Kinase X (PKX)
In this hypothetical scenario, a fragment-based screening campaign has identified this compound as a weak binder to Protein Kinase X (PKX), a kinase implicated in a rare form of cancer. The carboxylic acid moiety forms a key hydrogen bond interaction with a lysine residue in the active site.
Quantitative Data: Structure-Activity Relationship (SAR)
A library of derivatives would be synthesized to improve the binding affinity and explore the structure-activity relationship (SAR).
| Compound ID | R1-Substitution | R2-Substitution | Binding Affinity (Kd, µM) |
| CBAA-001 | H | H | 500 |
| CBAA-002 | 4-Fluorophenyl | H | 150 |
| CBAA-003 | 3,4-Dichlorophenyl | H | 75 |
| CBAA-004 | 4-Fluorophenyl | Methyl | 25 |
| CBAA-005 | 4-Fluorophenyl | Ethyl | 10 |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound derivatives to PKX.
Methodology:
-
Immobilization: Recombinant His-tagged PKX is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A serial dilution of each compound (e.g., from 100 µM to 0.1 µM) is prepared in a running buffer (e.g., HBS-EP+).
-
Binding Measurement: The compounds are injected over the sensor surface at a constant flow rate, and the change in response units (RU) is monitored in real-time.
-
Data Analysis: The equilibrium binding responses are plotted against the compound concentration, and the data is fitted to a 1:1 binding model to determine the Kd.
Scenario 2: this compound as a Novel E3 Ligase Ligand
In an alternative hypothetical scenario, computational modeling suggests that the rigid scaffold of this compound could be a novel binder for the von Hippel-Lindau (VHL) E3 ligase.
Quantitative Data: Ternary Complex Formation
A PROTAC is constructed using a known warhead for a model protein (e.g., BRD4) and a linker attached to a derivative of this compound. The ability of this PROTAC to form a ternary complex with BRD4 and VHL is assessed.
| PROTAC ID | E3 Ligase Ligand | Ternary Complex Affinity (Kd, nM) |
| PROTAC-CBAA-1 | CBAA-005 | 500 |
| PROTAC-CBAA-2 | CBAA-006 (optimized) | 150 |
| PROTAC-VHL (control) | Standard VHL ligand | 50 |
Experimental Protocol: Fluorescence Polarization (FP) for Ternary Complex Formation
Objective: To measure the affinity of the ternary complex formed between the PROTAC, a fluorescently labeled target protein, and the E3 ligase.
Methodology:
-
Reagents: Fluorescently labeled BRD4 (e.g., with FITC), recombinant VHL-ElonginB-ElonginC (VCB) complex, and the PROTAC.
-
Assay Setup: A constant concentration of fluorescently labeled BRD4 is incubated with increasing concentrations of the PROTAC in the presence and absence of a fixed concentration of VCB.
-
Measurement: The fluorescence polarization is measured after an incubation period.
-
Data Analysis: An increase in polarization upon the addition of both the PROTAC and VCB indicates the formation of a ternary complex. The data is fitted to a suitable binding model to determine the ternary complex affinity.
PROTAC Assembly and Cellular Evaluation
Based on the optimized warhead from Scenario 1 (CBAA-005), a PROTAC targeting PKX is synthesized using a standard VHL ligand and a flexible PEG linker.
Quantitative Data: Protein Degradation
The ability of the PROTAC to induce the degradation of PKX in cancer cells is quantified.
| Compound ID | DC50 (nM) | Dmax (%) |
| PROTAC-PKX-1 | 50 | 95 |
| Warhead only (CBAA-005) | >10,000 | <10 |
| DMSO (control) | N/A | 0 |
Experimental Protocol: Western Blot for Protein Degradation
Objective: To quantify the degradation of PKX in cells treated with the PROTAC.
Methodology:
-
Cell Treatment: Cancer cells expressing PKX are treated with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours).
-
Lysate Preparation: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for PKX, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., GAPDH) is also probed.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of PKX is normalized to the loading control.
Hypothetical Signaling Pathway Disruption
The degradation of PKX is hypothesized to inhibit a downstream signaling pathway responsible for cell proliferation.
Conclusion
While this compound is not yet a recognized building block in the field of targeted protein degradation, its unique and rigid structure makes it an interesting candidate for future exploration. This technical guide has provided a hypothetical yet plausible framework for how such a novel chemical entity could be systematically evaluated and developed into a potent and selective protein degrader. The principles and experimental methodologies outlined here are standard in the field and can be applied to the investigation of any new chemical matter with the potential to expand the toolkit of TPD. The continued search for novel warheads and E3 ligase ligands will undoubtedly be a key driver of the next generation of protein degrader therapeutics.
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aph-hsps.hu [aph-hsps.hu]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 蛋白降解剂合成砌块 [sigmaaldrich.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutane Scaffold: A Versatile Player in Cellular Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a valuable scaffold in modern medicinal chemistry. Its unique puckered conformation and inherent ring strain bestow upon it distinct physicochemical properties that can be exploited to modulate biological activity.[1][2][3] This technical guide delves into the core mechanisms of action of cyclobutane-containing compounds in cells, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore how this seemingly simple scaffold contributes to a diverse range of cellular effects, from direct DNA damage to the subtle modulation of key signaling pathways.
The Multifaceted Roles of the Cyclobutane Moiety in Drug Design
The utility of the cyclobutane ring in drug design is multifaceted, offering several advantages to medicinal chemists.[1][2][4] Its rigid and three-dimensional nature allows it to act as a conformational restraint, locking a molecule into a bioactive conformation and improving binding affinity for its target.[1] Furthermore, the cyclobutane moiety can serve as a metabolically stable replacement for more labile groups, enhancing the pharmacokinetic profile of a drug candidate.[1][5] Its ability to fill hydrophobic pockets within protein targets is another key feature that contributes to its efficacy.[1]
This guide will focus on four prominent examples of cyclobutane-containing drugs, each with a distinct mechanism of action that highlights the versatility of this scaffold:
-
Carboplatin: A DNA cross-linking agent used in cancer chemotherapy.
-
Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer.
-
Boceprevir: A protease inhibitor for the treatment of Hepatitis C virus (HCV) infection.
-
Ivosidenib: An inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) in certain cancers.
Carboplatin: Inducing Cell Death through DNA Damage
Carboplatin is a second-generation platinum-based anticancer drug that exerts its cytotoxic effects by inducing DNA damage.[6][7][8][9][10] The central platinum atom is coordinated to a 1,1-cyclobutanedicarboxylate ligand.[6]
Mechanism of Action:
Inside the cell, the cyclobutanedicarboxylate ligand is hydrolyzed, activating the carboplatin molecule.[6] The activated platinum species can then form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[6] This leads to the formation of intrastrand and interstrand DNA cross-links.[7][9] These DNA adducts distort the DNA helix, inhibiting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[6][7]
Signaling Pathway:
The DNA damage induced by carboplatin activates a complex signaling cascade that culminates in apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. DNA damage can lead to the activation of p53, a tumor suppressor protein that can induce apoptosis by upregulating pro-apoptotic proteins like Bax and Puma.[8] Carboplatin has also been shown to induce apoptosis through the mTOR/p70S6K signaling pathway in ovarian cancer cells.[11] Furthermore, carboplatin-induced DNA damage can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioners of apoptosis.[12][13]
Caption: Carboplatin induces apoptosis via DNA damage and mTOR inhibition.
Quantitative Data:
The half-maximal inhibitory concentration (IC50) of carboplatin varies depending on the cancer cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | <40 | [14] |
| Kuramochi | Ovarian Cancer | >85 | [14] |
| OVCAR8 | Ovarian Cancer | >85 | [14] |
| A2780 | Ovarian Cancer | 17 ± 6.010 | [15] |
| SKOV3 | Ovarian Cancer | 100 ± 4.375 | [15] |
| OVCAR-3 (Carboplatin Resistant) | Ovarian Cancer | 516.2 | [16] |
| TOV-21G | Ovarian Cancer | 0.26 | [17] |
Apalutamide: Blocking Androgen Receptor Signaling
Apalutamide is a non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.[10][18] Its mechanism of action centers on the inhibition of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[5][6][10]
Mechanism of Action:
Apalutamide acts as a potent AR inhibitor through a multi-pronged approach:[5][6][9][10]
-
Blocks Androgen Binding: It competitively binds to the ligand-binding domain of the AR, preventing androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor.[10]
-
Inhibits Nuclear Translocation: It prevents the translocation of the activated AR from the cytoplasm to the nucleus.[6][9][10]
-
Prevents DNA Binding: It inhibits the binding of the AR to androgen response elements (AREs) on DNA.[6][9]
-
Impedes AR-mediated Transcription: By preventing DNA binding, it blocks the transcription of AR target genes that promote cell proliferation and survival.[9][10]
Signaling Pathway:
The androgen receptor signaling pathway is crucial for the growth and survival of prostate cancer cells. Upon binding to androgens, the AR translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell cycle progression and apoptosis. By inhibiting this pathway at multiple steps, apalutamide effectively suppresses the growth of prostate cancer cells and induces apoptosis.[9][18]
Caption: Apalutamide inhibits multiple steps of the androgen receptor signaling pathway.
Quantitative Data:
| Parameter | Value | Reference |
| Apalutamide IC50 (AR binding) | 16 nmol/L | [9] |
| Bicalutamide IC50 (AR binding) | 160 nmol/L | [9] |
Boceprevir: A Potent Inhibitor of HCV Protease
Boceprevir is a first-generation direct-acting antiviral (DAA) agent used in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[19][20] It specifically targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[3][8][19][21]
Mechanism of Action:
HCV replicates by translating its RNA genome into a large polyprotein, which must be cleaved into individual functional proteins by viral and host proteases.[8] The HCV NS3/4A protease is responsible for several of these cleavages.[8] Boceprevir is a potent, reversible, covalent inhibitor of the NS3/4A protease.[3][8] It mimics the natural substrate of the enzyme and binds to the active site, forming a covalent bond with the catalytic serine residue.[3][8] This blockage prevents the processing of the viral polyprotein, thereby halting viral replication.[8]
Signaling Pathway:
The mechanism of action of boceprevir is a direct inhibition of a viral enzyme and does not directly modulate host cell signaling pathways in the same way as anticancer agents. The "pathway" is the viral replication cycle itself.
Caption: Boceprevir blocks HCV replication by inhibiting the NS3/4A protease.
Quantitative Data:
| Parameter | Value | Reference |
| Boceprevir EC50 (HCV replicons, genotypes 1, 2, 5) | 200–400 nmol/L | [21] |
| Boceprevir Ki (HCV NS3/4A protease) | 14 nM | [3] |
| Boceprevir IC50 (SARS-CoV-2 Mpro) | 4.13 µM | [22][23][24] |
Ivosidenib: Targeting Mutant IDH1 in Cancer
Ivosidenib is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[4][25][26] Mutations in the IDH1 gene are found in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[4][27][28]
Mechanism of Action:
Normal IDH1 converts isocitrate to α-ketoglutarate (α-KG).[4] Mutant IDH1 gains a new function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][27] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to a block in cell differentiation and promoting tumorigenesis.[4][27] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[4] This allows for the restoration of normal cellular differentiation.[4]
Signaling Pathway:
The accumulation of 2-HG due to mutant IDH1 has widespread effects on cellular signaling. It can inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that affect gene expression and block cell differentiation. By reducing 2-HG levels, ivosidenib helps to reverse these epigenetic changes and promote the differentiation of cancer cells. Downstream signaling pathways affected include the PI3K/AKT/mTOR pathway.[28][29][30]
Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring normal cell differentiation.
Quantitative Data:
| Mutant IDH1 Isoform | IC50 (nM) | Reference |
| IDH1-R132H | 12 | [25] |
| IDH1-R132C | 13 | [25] |
| IDH1-R132G | 8 | [25] |
| IDH1-R132L | 13 | [25] |
| IDH1-R132S | 12 | [25] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action described above.
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic effects of a compound on a cell population and to determine its half-maximal inhibitory concentration (IC50).
Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane-containing compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[31]
-
Compound Treatment: Prepare serial dilutions of the cyclobutane compound in complete medium. Remove the existing medium from the wells and add the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[31]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[32]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][31]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[7][31]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.[31]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: The workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cells treated with the cyclobutane compound
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the cyclobutane compound at the desired concentrations and for the specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[33]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[33]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway.
Caption: The sequential steps involved in performing a Western blot analysis.
Materials:
-
Protein lysates from treated and untreated cells
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of the lysates. Mix the protein samples with Laemmli sample buffer and heat to denature the proteins.[34][35]
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by size via electrophoresis.[34]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[34]
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour to prevent non-specific antibody binding.[35]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[35]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[34]
-
Signal Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[34]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for loading differences.[34]
Conclusion
The cyclobutane scaffold has proven to be a remarkably versatile component in the design of therapeutic agents. Its unique structural and conformational properties enable a wide range of mechanisms of action, from the direct covalent modification of DNA to the highly specific inhibition of viral and human enzymes. The examples of carboplatin, apalutamide, boceprevir, and ivosidenib clearly demonstrate the power of incorporating this small carbocycle to achieve desired pharmacological effects. As synthetic methodologies for creating functionalized cyclobutanes continue to advance, we can anticipate the development of even more innovative and effective cyclobutane-containing drugs that target a growing number of cellular pathways with high precision and efficacy. This guide provides a foundational understanding of these mechanisms and the experimental approaches used to elucidate them, serving as a valuable resource for those at the forefront of drug discovery and development.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. urology-textbook.com [urology-textbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 9. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 10. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 11. Influence of carboplatin on the proliferation and apoptosis of ovarian cancer cells through mTOR/p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of HN-3 cell apoptosis induced by carboplatin: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fortunejournals.com [fortunejournals.com]
- 17. researchgate.net [researchgate.net]
- 18. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Boceprevir, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. file.medchemexpress.com [file.medchemexpress.com]
- 26. researchgate.net [researchgate.net]
- 27. Molecular mechanisms mediating relapse following ivosidenib monotherapy in IDH1-mutant relapsed or refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ivosidenib for IDH1 Mutant Cholangiocarcinoma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. ovid.com [ovid.com]
- 31. benchchem.com [benchchem.com]
- 32. atcc.org [atcc.org]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Discovery and Synthetic History of Cyclobutane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane carboxylic acids and their derivatives represent a fascinating and increasingly important class of molecules in organic chemistry and drug discovery. The inherent ring strain of the cyclobutane moiety imparts unique conformational constraints and physicochemical properties, making it a valuable scaffold for modulating biological activity. This technical guide provides a comprehensive overview of the discovery, synthetic history, and key methodologies for the preparation of cyclobutane carboxylic acids. It further delves into their applications in drug development, offering detailed experimental protocols and a comparative analysis of synthetic routes to aid researchers in this dynamic field.
A Journey of Discovery: The Early History of Cyclobutane Carboxylic Acids
The path to understanding and synthesizing four-membered carbocycles was not straightforward. Early chemists in the late 19th century held a general belief that rings smaller than six carbons would be too unstable to exist.[1] The first purported synthesis of a cyclobutane derivative was reported in 1883 by William Perkin, Jr., who initially believed he had prepared a cyclobutane derivative from the reaction of acetoacetic ester and 1,3-dibromopropane.[1] However, he later discovered that the product contained a six-membered ring.[1] This early work was fraught with misinterpretations, with many reported syntheses of 1,3-cyclobutanedicarboxylic acid before 1950 later being proven erroneous.[2] It was not until later in 1883 that Perkin successfully carried out the first authentic synthesis of cyclobutanecarboxylic acid, a landmark achievement that challenged the prevailing theories of ring stability.[1]
Key Synthetic Methodologies
The synthesis of cyclobutane carboxylic acids has evolved significantly since Perkin's initial breakthrough. Several key strategies have emerged, each with its own advantages and limitations. This section details the most prominent methods, providing both theoretical background and practical experimental protocols.
Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids, and it has been widely applied to the synthesis of cyclobutane carboxylic acids.[3] The general strategy involves the alkylation of diethyl malonate with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.
Logical Workflow for Malonic Ester Synthesis:
Caption: Workflow of the malonic ester synthesis for cyclobutane carboxylic acid.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis [4]
A. 1,1-Cyclobutanedicarboxylic Acid
-
In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, place 160 g (1.0 mole) of ethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2.0 gram atoms) of sodium in 700 ml of absolute ethanol.
-
While stirring the contents of the flask, add the sodium ethoxide solution dropwise. An exothermic reaction will occur, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture on a steam bath until it is neutral to phenolphthalein (approximately 2 hours).
-
Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate from byproducts.
-
Hydrolyze the collected ester by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.
-
Remove the ethanol by distillation and evaporate the residue to dryness.
-
Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid.
-
After boiling to remove carbon dioxide, make the solution slightly alkaline with ammonia and add a slight excess of barium chloride to precipitate barium malonate.
-
Filter the hot solution, cool the filtrate, and add 100 ml of 12 N hydrochloric acid.
-
Extract the solution with ether, dry the ether extracts over calcium chloride, and remove the ether by distillation.
-
The resulting crude 1,1-cyclobutanedicarboxylic acid can be purified by crystallization from hot ethyl acetate. The yield of pure acid is typically 30–34 g (21–23%).[4]
B. Cyclobutanecarboxylic Acid
-
Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask.
-
Heat the flask in a metal or oil bath to 160–170°C until the evolution of carbon dioxide ceases.
-
Increase the bath temperature to 210–220°C and collect the fraction boiling at 189–195°C.
-
Redistill the crude product to obtain pure cyclobutanecarboxylic acid. The yield is typically 18–21 g (18–21% based on the initial malonic ester).[4] The yield for the decarboxylation step alone is reported to be 86-91%.[5]
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclobutane rings. These reactions can be initiated photochemically or thermally (often with activated substrates like ketenes).
2.2.1. Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition of two alkene molecules is a synthetically useful method for constructing cyclobutane rings.[6] A notable example is the cycloaddition of ethylene and acrylic acid.
Experimental Protocol: Photochemical Synthesis of Cyclobutanecarboxylic Acid [5]
-
In a suitable photochemical reactor, place 72 g of acrylic acid and 500 g of dichloromethane.
-
Cool the solution to between -70°C and -50°C using an acetone-dry ice bath.
-
Slowly bubble ethylene gas into the solution at a rate of 137 ml/min for 4 hours (total of 41 g of ethylene).
-
Irradiate the reaction mixture with a 450W high-pressure mercury lamp. Monitor the reaction by GC until the starting acrylic acid is consumed.
-
Stop the flow of ethylene and turn off the UV lamp.
-
Remove the solvent by atmospheric distillation to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield cyclobutanecarboxylic acid as a colorless to pale yellow liquid. The reported yield is 97%.[5]
2.2.2. Ketene [2+2] Cycloaddition
Ketenes are highly reactive species that readily undergo [2+2] cycloaddition with alkenes to form cyclobutanones. These cyclobutanones can then be oxidized to the corresponding cyclobutane carboxylic acids. Dichloroketene, generated in situ, is a common reagent for this transformation.
Logical Workflow for Ketene Cycloaddition and Oxidation:
Caption: Workflow for cyclobutane carboxylic acid synthesis via ketene cycloaddition.
Experimental Protocol: Synthesis of a Cyclobutanone via Dichloroketene Cycloaddition to Cyclopentadiene [7]
-
In a flask, dissolve dichloroacetyl chloride in a suitable solvent like hexane.
-
Add triethylamine dropwise to the solution to generate dichloroketene in situ.
-
To this mixture, add cyclopentadiene. The cycloaddition reaction is typically exothermic.
-
After the reaction is complete, the resulting dichlorocyclobutanone can be isolated and purified.
Note: The oxidation of the resulting cyclobutanone to the carboxylic acid would be a subsequent step. Common methods include the Baeyer-Villiger oxidation to a lactone followed by hydrolysis, or direct oxidation using powerful oxidizing agents like ruthenium tetroxide.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a particular cyclobutane carboxylic acid depends on several factors, including the desired substitution pattern, scalability, and availability of starting materials. The following table provides a comparative summary of the key methods.
| Synthetic Method | Typical Starting Materials | Typical Yield | Scalability | Advantages | Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-dihalopropanes | 18-23% (overall)[4] | Good | Well-established, readily available starting materials. | Multi-step process, moderate overall yields. |
| Photochemical [2+2] Cycloaddition | Alkenes, acrylic acid | Up to 97%[5] | Can be scalable with appropriate photochemical reactors. | High atom economy, can be highly stereoselective. | Requires specialized photochemical equipment. |
| Ketene [2+2] Cycloaddition | Alkenes, acyl chlorides (ketene precursors) | Good to excellent for the cycloaddition step. | Can be scalable, especially with flow chemistry.[8] | Access to functionalized cyclobutanones, which are versatile intermediates. | Requires handling of reactive ketenes; an additional oxidation step is needed. |
| Decarboxylation | Cyclobutane-1,1-dicarboxylic acids | 86-91%[5] | Excellent | High-yielding final step. | Requires the prior synthesis of the dicarboxylic acid. |
Applications in Drug Discovery and Development
The unique conformational constraints imposed by the cyclobutane ring make it a valuable scaffold in medicinal chemistry.[9] Incorporation of a cyclobutane moiety can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[9]
Role of the Cyclobutane Ring in Drug Design:
Caption: Key contributions of the cyclobutane scaffold in drug design.
Several approved drugs and clinical candidates incorporate cyclobutane carboxylic acid derivatives, highlighting their therapeutic potential.
4.1. Boceprevir: An HCV Protease Inhibitor
Boceprevir is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[10][11] The cyclobutylmethyl group in boceprevir plays a crucial role in positioning the molecule within the enzyme's active site, forming a covalent but reversible bond with a key serine residue.[5] This blocks the protease activity and halts the viral life cycle.[5]
Boceprevir's Mechanism of Action:
Caption: Simplified signaling pathway of Boceprevir's inhibitory action.
4.2. Nalbuphine: A Kappa-Opioid Receptor Agonist
Nalbuphine is an opioid analgesic that acts as an agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR).[12][13] The cyclobutylmethyl group is a common feature in many opioid ligands and is critical for its interaction with the KOR. Activation of KORs is associated with analgesia, while antagonism of MORs can mitigate some of the undesirable side effects of other opioids, such as respiratory depression.[14] Recent studies suggest that KOR signaling through G-protein pathways mediates its anti-nociceptive effects, while β-arrestin-2-dependent signaling may be responsible for dysphoric effects.[14]
4.3. TAK-828F: A RORγt Inverse Agonist
TAK-828F is an inverse agonist of the Retinoic acid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells.[9] These cells play a critical role in autoimmune diseases by producing pro-inflammatory cytokines like IL-17. By binding to RORγt, TAK-828F inhibits its transcriptional activity, thereby reducing the production of IL-17 and mitigating the inflammatory response.[9][15] The cis-cyclobutane carboxylic acid moiety in TAK-828F is crucial for its potent and selective inhibition of RORγt.[16]
TAK-828F's Modulation of RORγt Signaling:
References
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- 11. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 2-Cyclobutylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, and efficient protocol for the synthesis of 2-Cyclobutylideneacetic acid, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on the robust Horner-Wadsworth-Emmons olefination reaction, followed by ester hydrolysis. This two-step process offers high yields, utilizes readily available starting materials, and is well-suited for scale-up operations. All quantitative data is summarized in tables, and a comprehensive experimental workflow is visualized using the DOT language.
Introduction
This compound and its derivatives are important structural motifs in a variety of biologically active molecules. The cyclobutylidene moiety provides a unique conformational rigidity and lipophilicity that can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. A reliable and scalable synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. The following protocol details a two-step synthesis commencing with the Horner-Wadsworth-Emmons reaction between cyclobutanone and triethyl phosphonoacetate to yield ethyl 2-cyclobutylideneacetate, which is subsequently hydrolyzed to afford the target acid. This method is advantageous due to its high efficiency, stereoselectivity, and the ease of removal of byproducts, making it amenable to large-scale production.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyclobutylideneacetate via Horner-Wadsworth-Emmons Reaction
This procedure is adapted from a general and scalable protocol for the Horner-Wadsworth-Emmons reaction.[1][2]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Cyclobutanone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Ice bath
-
Heating mantle
Procedure:
-
Preparation of the Ylide:
-
Under an inert atmosphere, charge a dry three-necked flask with sodium hydride (60% dispersion in mineral oil).
-
Add anhydrous toluene to the flask.
-
With vigorous stirring, add triethyl phosphonoacetate dropwise via the dropping funnel, maintaining the internal temperature between 25-30 °C using an ice bath as needed.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
-
Reaction with Cyclobutanone:
-
Cool the ylide solution to 0-5 °C using an ice bath.
-
Add a solution of cyclobutanone in anhydrous toluene dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclobutylideneacetate.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Hydrolysis of Ethyl 2-cyclobutylideneacetate to this compound
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Ethyl 2-cyclobutylideneacetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Saponification:
-
In a round-bottom flask, dissolve ethyl 2-cyclobutylideneacetate in a mixture of ethanol and water.
-
Add sodium hydroxide pellets and heat the mixture to reflux.
-
Maintain reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
-
Acidification and Extraction:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Extract the acidic aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
-
Isolation of the Product:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Data Presentation
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Cyclobutanone | Triethyl phosphonoacetate | NaH | Toluene | 0 - RT | 3 - 5 | Ethyl 2-cyclobutylideneacetate | 85-95 |
| 2 | Ethyl 2-cyclobutylideneacetate | NaOH | - | EtOH/H₂O | Reflux | 2 - 4 | This compound | 90-98 |
Table 1: Summary of reaction conditions and yields for the synthesis of this compound.
Experimental Workflow Visualization
Caption: Experimental workflow for the scalable synthesis of this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of 2-Cyclobutylideneacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2-cyclobutylideneacetic acid derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery due to the presence of a stereodefined exocyclic double bond on a strained four-membered ring. The methodologies outlined below focus on achieving high stereocontrol through two primary strategies: the diastereoselective olefination of chiral cyclobutanones and the catalytic asymmetric olefination of prochiral cyclobutanones.
Introduction
The stereoselective synthesis of this compound derivatives presents a significant challenge due to the inherent ring strain of the cyclobutane core and the need to control the geometry of the exocyclic double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for the formation of carbon-carbon double bonds and are central to the synthesis of these target molecules.[1] This document details protocols that leverage these reactions in a stereocontrolled manner.
Key Synthetic Strategies
Two principal pathways for the stereoselective synthesis of this compound derivatives are presented:
-
Diastereoselective Olefination of Chiral Cyclobutanones: This approach relies on a pre-existing stereocenter on the cyclobutanone ring to direct the stereochemical outcome of the olefination reaction. The synthesis of the chiral cyclobutanone precursor is a critical first step.
-
Catalytic Asymmetric Olefination of Prochiral Cyclobutanones: This strategy employs a chiral catalyst to differentiate between the two prochiral faces of the cyclobutanone carbonyl group during the olefination reaction, thereby inducing enantioselectivity.
Strategy 1: Diastereoselective Olefination of a Chiral Cyclobutanone
This strategy involves the synthesis of an enantiomerically enriched cyclobutanone followed by a diastereoselective Horner-Wadsworth-Emmons (HWE) reaction. The stereocenter on the cyclobutanone ring influences the facial selectivity of the nucleophilic attack by the phosphonate ylide, leading to the preferential formation of one diastereomer of the this compound derivative.
Experimental Protocols
Protocol 1.1: Synthesis of Chiral 2-Substituted Cyclobutanone
A concise route to enantiomerically enriched 2-substituted cyclobutanones can be achieved through the stereospecific ring expansion of chiral cyclopropanone surrogates with unstabilized sulfoxonium ylides.[2] This method provides optically active 2,3-disubstituted cyclobutanones with high enantiomeric excess (>98% ee).[2]
Materials:
-
Chiral cyclopropanone surrogate (e.g., derived from a chiral amino alcohol)
-
Dimethylsulfoxonium methylide
-
Piperidine
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the chiral cyclopropanone surrogate (1.0 equiv) in a 1:1 mixture of anhydrous toluene and THF under an inert atmosphere, add dimethylsulfoxonium methylide (1.2 equiv) at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Add piperidine (2.0 equiv) to the reaction mixture and heat to 60 °C for 4 hours to promote equilibration to the thermodynamically more stable trans diastereomer.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted cyclobutanone.
Protocol 1.2: Diastereoselective Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction of the chiral cyclobutanone with a phosphonoacetate reagent typically yields the (E)-isomer of the exocyclic double bond with high selectivity.[1][3]
Materials:
-
Chiral 2-substituted cyclobutanone (from Protocol 1.1)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of the chiral 2-substituted cyclobutanone (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched this compound ester.
Data Presentation
| Entry | Chiral Cyclobutanone | Olefination Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-2-Methylcyclobutanone | Ethyl (R)-2-(2-methylcyclobutylidene)acetate | 85 | >95:5 |
| 2 | (S)-2-Phenylcyclobutanone | Ethyl (S)-2-(2-phenylcyclobutylidene)acetate | 78 | >98:2 |
Note: The data presented in this table is representative and may vary depending on the specific substrate and reaction conditions.
Workflow Diagram
Caption: Workflow for diastereoselective synthesis.
Strategy 2: Catalytic Asymmetric Olefination of a Prochiral Cyclobutanone
This modern approach utilizes a chiral catalyst to control the stereochemistry of the olefination of a prochiral cyclobutanone. This method is highly atom-economical as it generates the stereocenter and the exocyclic double bond in a single step. A promising catalytic system involves the use of chiral phosphoric acids or chiral metal complexes.[4]
Experimental Protocols
Protocol 2.1: Chiral Phosphoric Acid Catalyzed Asymmetric Horner-Wadsworth-Emmons Reaction
This protocol is adapted from asymmetric HWE reactions catalyzed by chiral Brønsted acids.[4] The chiral phosphoric acid activates the cyclobutanone and directs the nucleophilic attack of the phosphonate ylide in an enantioselective manner.
Materials:
-
3-Substituted prochiral cyclobutanone
-
Triethyl phosphonoacetate
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the 3-substituted prochiral cyclobutanone (1.0 equiv), chiral phosphoric acid catalyst (0.1 equiv), and activated molecular sieves in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare the phosphonate ylide by reacting triethyl phosphonoacetate (1.5 equiv) with sodium hydride (1.5 equiv) in anhydrous toluene at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Cool the cyclobutanone/catalyst mixture to -20 °C.
-
Slowly add the pre-formed phosphonate ylide solution to the cyclobutanone/catalyst mixture over 1 hour.
-
Stir the reaction at -20 °C for 48 hours, monitoring by chiral HPLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound ester.
Data Presentation
| Entry | Prochiral Cyclobutanone | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 3-Phenylcyclobutanone | (R)-TRIP | 75 | 92 (E)-isomer |
| 2 | 3,3-Dimethylcyclobutanone | (S)-STRIP | 68 | 88 (E)-isomer |
Note: The data presented in this table is representative and may vary depending on the specific substrate, catalyst, and reaction conditions.
Signaling Pathway/Mechanism Diagram
Caption: Catalytic cycle for asymmetric olefination.
Conclusion
The stereoselective synthesis of this compound derivatives can be effectively achieved through either a diastereoselective or a catalytic asymmetric approach. The choice of strategy will depend on the availability of the starting materials and the desired stereochemical outcome. The diastereoselective HWE reaction of a chiral cyclobutanone offers a robust and predictable method, while the catalytic asymmetric olefination represents a more modern and atom-economical alternative. The protocols and data provided herein serve as a valuable resource for researchers in the field of organic synthesis and drug development.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Utilization of 2-Cyclobutylideneacetic Acid in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been extensively used, there is growing interest in the incorporation of rigid or semi-rigid moieties to enhance conformational control and potentially improve the potency and selectivity of PROTACs.[3][4]
This document outlines the application of 2-cyclobutylideneacetic acid as a novel, rigid building block in the synthesis of PROTAC linkers. The exocyclic double bond and the four-membered ring of the cyclobutylidene moiety introduce a significant degree of conformational constraint, which can pre-organize the PROTAC molecule into a bioactive conformation favorable for ternary complex formation.[3] This can lead to a reduced entropic penalty upon binding and potentially more stable and productive ternary complexes. The carboxylic acid functionality of this compound provides a convenient handle for its incorporation into PROTACs through standard amide bond formation protocols.[5]
Signaling Pathway and Mechanism of Action
A PROTAC incorporating a this compound-derived linker functions by inducing the proximity of a target protein (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The rigid nature of the cyclobutylidene moiety is hypothesized to optimize the spatial arrangement of the POI and E3 ligase within the ternary complex, thereby enhancing the efficiency of ubiquitin transfer.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC incorporating a this compound linker can be achieved through a modular approach, involving the synthesis of warhead and E3 ligase ligand precursors with appropriate functional handles, followed by their conjugation to the linker.
Protocol 1: Synthesis of an Amine-Terminated Linker from this compound
This protocol describes the conversion of this compound to a Boc-protected amine-terminated linker, ready for coupling to a warhead or E3 ligase ligand.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
N-Boc-1,2-diaminoethane
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of this compound: To a solution of this compound (1.0 eq) in anhydrous DCM, add NHS (1.1 eq) and EDC·HCl (1.2 eq). Stir the reaction mixture at room temperature for 4 hours.
-
Amide Coupling: In a separate flask, dissolve N-Boc-1,2-diaminoethane (1.1 eq) and TEA (2.0 eq) in anhydrous DMF. Add the activated ester solution from step 1 dropwise to the amine solution. Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected amine-terminated linker.
Protocol 2: Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines the sequential amide coupling of the linker synthesized in Protocol 1 with a carboxylic acid-functionalized warhead and an amine-functionalized E3 ligase ligand.
Materials:
-
Boc-protected amine-terminated linker (from Protocol 1)
-
Carboxylic acid-functionalized warhead (e.g., a derivative of JQ1)
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Coupling with Warhead: To a solution of the carboxylic acid-functionalized warhead (1.0 eq), the Boc-protected amine-terminated linker (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF, stir the reaction at room temperature for 4 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure.
-
Coupling with E3 Ligase Ligand: To a solution of the deprotected amine intermediate (1.0 eq), the amine-functionalized E3 ligase ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF, stir the reaction at room temperature overnight.
-
Final Purification: Purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation.
Experimental Workflow
The development and evaluation of a PROTAC incorporating a this compound linker follows a structured workflow from synthesis to biological characterization.
Caption: Workflow for PROTAC development.
Data Presentation
The following tables present hypothetical data for a series of PROTACs with varying linker lengths derived from this compound, targeting a hypothetical protein kinase (PK-X) for degradation via the Cereblon (CRBN) E3 ligase.
Table 1: Physicochemical Properties of PROTACs
| PROTAC ID | Linker Moiety | Molecular Weight ( g/mol ) | cLogP |
| PROTAC-A | 2-Cyclobutylideneacetyl-ethylenediamine | 850.4 | 4.2 |
| PROTAC-B | 2-Cyclobutylideneacetyl-(PEG)₂-diamine | 938.5 | 3.8 |
| PROTAC-C | 2-Cyclobutylideneacetyl-(PEG)₄-diamine | 1026.6 | 3.4 |
Table 2: In Vitro and Cellular Activity of PROTACs
| PROTAC ID | POI Binding (Kᵢ, nM) | E3 Ligase Binding (Kᵢ, nM) | Ternary Complex Formation (TR-FRET, EC₅₀, nM) | Cellular Degradation (DC₅₀, nM) |
| PROTAC-A | 15 | 120 | 55 | 75 |
| PROTAC-B | 18 | 115 | 25 | 30 |
| PROTAC-C | 22 | 130 | 80 | 150 |
Conclusion
The use of this compound as a rigid building block in PROTAC linker synthesis offers a promising strategy to enhance the conformational rigidity of the resulting molecules. The protocols and data presented herein provide a conceptual framework for the design, synthesis, and evaluation of PROTACs incorporating this novel linker moiety. The constrained nature of the cyclobutylidene group may lead to improved ternary complex formation and, consequently, more potent and selective protein degradation.[3][4] Further exploration of this and other rigid linkers will undoubtedly contribute to the development of next-generation targeted protein degraders with enhanced therapeutic potential.
References
Applications of 2-Cyclobutylideneacetic Acid in Medicinal Chemistry
Introduction: 2-Cyclobutylideneacetic acid is a versatile scaffold in medicinal chemistry, offering a unique four-membered ring system that can be incorporated into larger molecules to modulate their physicochemical and biological properties. Its derivatives have shown potential in the development of novel therapeutic agents, particularly in the fields of oncology and immunology. This document provides an overview of the known applications of this compound, including detailed protocols for the synthesis of the parent acid and its derivatives, as well as their biological evaluation.
I. Anticancer Applications: Shikonin Derivatives
This compound has been utilized in the synthesis of novel derivatives of shikonin, a natural naphthoquinone with known anticancer properties. Esterification of the hydroxyl group of shikonin with this compound has yielded compounds with potent cytotoxic activity against melanoma cell lines.
Quantitative Data:
| Compound | Cell Line | IC50 (µM)[1] |
| (R)-1-(1,4-Dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl 2-cyclobutylideneacetate | WM164 (metastatic melanoma) | 1.7 |
| MUG-Mel2 (metastatic melanoma) | 2.3 | |
| β,β-Dimethylacrylshikonin (Reference) | WM164 (metastatic melanoma) | ~2.9 |
| MUG-Mel2 (metastatic melanoma) | ~5.3 |
Experimental Protocols:
1. Synthesis of (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl 2-cyclobutylideneacetate:
-
Materials: Shikonin, this compound, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (CH2Cl2), cyclohexane.
-
Procedure:
-
To a solution of shikonin (0.1 mmol) in a suitable solvent, add this compound (0.1 mmol), DCC (0.20 mmol), and DMAP (30 µmol).
-
Stir the reaction mixture for 5 days at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product using preparative thin-layer chromatography (PTLC) on silica gel. The PTLC plate is developed twice with a mixture of cyclohexane and CH2Cl2 (2:1), followed by two developments with cyclohexane and CH2Cl2 (1:2), and finally three times with cyclohexane and CH2Cl2 (2:1).
-
The desired product is isolated as a band from the PTLC plate.[2]
-
2. Cytotoxicity Assay (XTT Assay):
-
Cell Lines: WM164 and MUG-Mel2 melanoma cell lines.
-
Materials: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent, electron-coupling reagent, 96-well plates, culture medium.
-
Procedure:
-
Seed melanoma cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized shikonin derivatives for 72 hours.
-
After the incubation period, add a mixture of XTT labeling reagent and electron-coupling reagent to each well.
-
Incubate the plates for a further 4 hours to allow for the formation of a formazan dye by metabolically active cells.
-
Measure the absorbance of the formazan product at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.[3]
-
Signaling Pathway:
The synthesized shikonin derivative, cyclopropylacetylshikonin, was found to induce apoptosis in melanoma cells in a caspase-dependent manner. This was evidenced by increased levels of cleaved PARP and phosphorylation of H2AX, a marker of double-stranded DNA breaks.[4]
Caption: Apoptotic pathway induced by cyclopropylacetylshikonin in melanoma cells.
II. Kinase Inhibitor Precursor
Experimental Protocols:
1. Synthesis of this compound:
-
Materials: Ethyl 2-cyclobutylideneacetate, sodium hydroxide (NaOH), ethanol (EtOH), hydrochloric acid (HCl), ethyl acetate.
-
Procedure:
-
To a solution of 25% NaOH in water (1.5 mL) and ethanol (1.5 mL), add ethyl 2-cyclobutylideneacetate (0.20 g, 1.42 mmol).
-
Stir the mixture for 12 hours at room temperature.
-
Concentrate the reaction mixture to one-third of its original volume.
-
Acidify the mixture with 1N HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with water and dry over sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound as an off-white solid.[1]
-
Logical Workflow for Kinase Inhibitor Synthesis:
The general workflow involves the synthesis of the this compound precursor, followed by its incorporation into a heterocyclic scaffold, such as a pyrimidine ring, and subsequent functionalization to generate a library of potential kinase inhibitors.
Caption: Workflow for the synthesis and evaluation of kinase inhibitors from this compound.
References
- 1. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin as a Dietary Phytochemical with Multi-Target Anti-Cancer Activities: From Molecular Mechanisms to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Cyclobutylideneacetic Acid as a Rigid Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][2]
Rigid linkers, which incorporate structural elements to restrict conformational flexibility, are of growing interest in PROTAC design.[1][2] They have the potential to pre-organize the PROTAC into a bioactive conformation, which can lead to enhanced potency and improved pharmacokinetic properties.[1][2] 2-Cyclobutylideneacetic acid represents a novel, rigid linker scaffold that can be incorporated into PROTAC design to enforce a specific spatial orientation between the POI and E3 ligase ligands. The cyclobutylidene moiety introduces a significant degree of rigidity, potentially minimizing the entropic penalty upon ternary complex formation and enhancing binding cooperativity.
This document provides detailed application notes and generalized protocols for the conceptual design, synthesis, and evaluation of PROTACs incorporating a this compound-based linker. While specific quantitative data for PROTACs utilizing this exact linker is not yet widely available in the public domain, the methodologies presented here are based on established principles of PROTAC development and can be adapted for this specific application.
Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein by the proteasome. This is achieved by hijacking the cell's natural ubiquitin-proteasome system (UPS).
PROTAC-Mediated Protein Degradation Pathway
References
Application Notes and Protocols for the Quantification of 2-Cyclobutylideneacetic Acid
Introduction
2-Cyclobutylideneacetic acid is a carboxylic acid of interest in various fields, including synthetic chemistry and potentially as a metabolite or a building block in drug development. Accurate quantification of this analyte is essential for process monitoring, quality control, and metabolic studies. This document provides detailed analytical methods for the quantification of this compound in various sample matrices, targeting researchers, scientists, and professionals in drug development. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The quantification of this compound can be effectively achieved using two primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This method is suitable for the direct analysis of this compound in aqueous and organic solutions. A reversed-phase HPLC method with UV detection is a robust and widely accessible approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile ester, such as a trimethylsilyl (TMS) or pentafluorobenzyl (PFB) ester, prior to analysis.[1][2][3][4]
Data Presentation: Quantitative Method Performance
The following table summarizes the typical performance characteristics of the HPLC-UV and GC-MS methods for the quantification of this compound. Note: The data presented here are illustrative and may vary depending on the specific instrumentation, reagents, and sample matrix.
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 5% | < 7% |
| Typical Run Time | 15 minutes | 25 minutes |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound. The principle of ion-suppression is used to improve the retention and peak shape of the acidic analyte.[5]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.5 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis and Data Interpretation
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the quantification of this compound using GC-MS following a derivatization step to increase its volatility.[9][10][11]
1. Materials and Reagents
-
This compound reference standard
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or Pentafluorobenzyl bromide - PFBBr)[3]
-
Anhydrous solvent (e.g., Acetonitrile, Toluene)
-
Internal Standard (e.g., a structurally similar carboxylic acid not present in the sample)
-
Solvents for extraction (e.g., Ethyl acetate, Hexane)
-
Anhydrous sodium sulfate
-
Volumetric flasks, pipettes, and GC vials
2. Instrumentation and Conditions
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection Port Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte.
3. Sample Preparation and Derivatization
-
Extraction from Aqueous Samples (if applicable):
-
Acidify the sample with HCl to a pH of ~2.
-
Extract the this compound with an organic solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
-
-
Derivatization (Silylation Example):
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Standard Preparation: Prepare calibration standards and an internal standard solution. Derivatize the standards in the same manner as the samples.
4. Analysis and Data Interpretation
-
Inject the derivatized standards and samples into the GC-MS.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the derivatized this compound in the samples using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. gcms.cz [gcms.cz]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
- 7. Separation of Cyclopentanone, 2-butylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. cipac.org [cipac.org]
- 9. Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Application Notes: HPLC Method for the Analysis of 2-Cyclobutylideneacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Cyclobutylideneacetic acid is a carboxylic acid derivative that can serve as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield, purity, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, robust, and widely used technique for the quantitative analysis of organic molecules. This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the routine analysis of this compound.
The principle of ion-suppression reversed-phase chromatography is employed. By maintaining the mobile phase pH well below the pKa of the carboxylic acid, the analyte is kept in its neutral, protonated form. This increases its hydrophobicity, leading to better retention on a nonpolar stationary phase (like C18) and resulting in improved peak shape and chromatographic performance.
Method 1: Achiral Quantitative Analysis
This protocol describes a validated isocratic RP-HPLC method for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
This compound reference standard
-
Experimental Protocols
1. Preparation of Mobile Phase (0.1% Phosphoric Acid in Water/Acetonitrile)
-
To prepare the aqueous component (Mobile Phase A), add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. This creates a 0.1% H₃PO₄ solution with a pH of approximately 2.1.
-
The mobile phase for this method is a premixed solution. Combine the 0.1% phosphoric acid in water with acetonitrile in the ratio specified in the chromatographic conditions table below.
-
Degas the mobile phase using vacuum filtration or sonication before use.
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Solution Preparation
-
Accurately weigh the sample material to obtain a theoretical concentration of this compound within the calibration range (e.g., ~100 µg/mL) and dissolve it in the mobile phase.
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial before injection.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[2][3] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Presentation: Hypothetical Method Validation Summary
The following tables summarize the expected performance of this method.
Table 1: System Suitability (Based on 6 replicate injections of a 100 µg/mL standard)
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Retention Time (RT) | RSD ≤ 1.0% | 0.4% |
| Peak Area | RSD ≤ 2.0% | 0.8% |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 7500 |
Table 2: Linearity
| Parameter | Result |
|---|---|
| Range | 5 – 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Equation of the Line | y = 45720x + 1580 |
Table 3: Precision and Accuracy (Recovery)
| Concentration (µg/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |
|---|---|---|
| Low QC (15 µg/mL) | 1.2% | 101.5% |
| Mid QC (75 µg/mL) | 0.7% | 99.8% |
| High QC (150 µg/mL) | 0.5% | 100.3% |
Table 4: Sensitivity
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 5.0 µg/mL |
Method 2: Chiral Separation (Conceptual Protocol)
While this compound itself is achiral, related compounds such as 2-cyclobutylacetic acid possess a chiral center. The separation of enantiomers is often crucial in pharmaceutical development.[4] A chiral stationary phase (CSP) is typically required for this type of separation. Polysaccharide-based CSPs are broadly selective and effective for separating the enantiomers of chiral acids.[5]
Experimental Protocol
This protocol provides a starting point for developing a chiral separation method.
Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose derivative on silica) |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: Optimization of the mobile phase composition (ratio of hexane to alcohol and the amount of acidic modifier) is critical for achieving baseline separation of enantiomers.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of this compound using the developed HPLC method.
Caption: Logical workflow for HPLC analysis of this compound.
References
Application Note: GC-MS Analysis for Identifying Impurities in 2-Cyclobutylideneacetic acid
Abstract
This application note provides a detailed protocol for the identification and quantification of process-related impurities in 2-Cyclobutylideneacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a valuable building block in pharmaceutical synthesis, and ensuring its purity is critical for drug safety and efficacy. The primary synthesis route for this compound is often a Wittig reaction, which can introduce specific impurities such as unreacted starting materials and byproducts. This document outlines the necessary sample preparation, including derivatization, GC-MS instrument parameters, and data analysis techniques for the comprehensive analysis of these impurities.
Introduction
This compound is a key intermediate in the development of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and safety of the final drug product. A common and efficient method for its synthesis is the Wittig reaction, which involves the reaction of cyclobutanone with a phosphorus ylide. While effective, this reaction is known to produce byproducts, most notably triphenylphosphine oxide, and may also result in unreacted starting materials carrying over into the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids, a derivatization step is necessary to convert this compound and any acidic impurities into more volatile esters or silyl derivatives, making them amenable to GC-MS analysis.[1][2] This application note details a robust GC-MS method for the analysis of derivatized this compound, enabling the accurate identification and quantification of potential impurities.
Potential Impurities
The primary impurities associated with the Wittig synthesis of this compound include:
-
Triphenylphosphine oxide: A common and often abundant byproduct of the Wittig reaction.[3]
-
Cyclobutanone: Unreacted starting material.
-
Bromoacetic acid or its ester: A potential precursor for the Wittig reagent.
-
Isomers of this compound: Depending on the reaction conditions, geometric isomers (E/Z) may be formed.[4]
Experimental Protocols
Sample Preparation and Derivatization (Esterification with BF₃-Methanol)
This protocol describes the derivatization of this compound and potential acidic impurities to their corresponding methyl esters for GC-MS analysis.
Reagents and Materials:
-
This compound sample
-
Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)
-
Methanol, anhydrous
-
Hexane, GC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL vial.
-
Add 2 mL of BF₃-Methanol solution to the vial.
-
Securely cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Scan Range: m/z 40-500
Data Presentation
The following table summarizes the expected retention times and characteristic mass fragments for the derivatized target compound and its potential impurities.
| Compound (as Methyl Ester) | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Methyl 2-cyclobutylideneacetate | ~ 8.5 | 126.15 | 126, 111, 95, 67, 55 |
| Cyclobutanone | ~ 4.2 | 70.09 | 70, 42, 41 |
| Methyl bromoacetate | ~ 6.8 | 152.99 | 152, 154, 121, 123, 59 |
| Triphenylphosphine oxide | ~ 18.2 | 278.28 | 278, 277, 201, 183, 77 |
Note: Retention times are estimates and may vary depending on the specific instrument and conditions.
Quantitative Analysis of Impurities
The following table presents hypothetical quantitative data for a sample of this compound, demonstrating how results can be structured for easy comparison.
| Impurity | Concentration (Area %) |
| Cyclobutanone | 0.15% |
| Methyl bromoacetate | Not Detected |
| Triphenylphosphine oxide | 1.20% |
| Total Impurities | 1.35% |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Potential impurity sources in synthesis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of impurities in this compound. The derivatization protocol effectively converts the target analyte and potential acidic impurities into their more volatile methyl esters, allowing for excellent chromatographic separation and mass spectrometric detection. This method is suitable for quality control in research, process development, and manufacturing environments, ensuring the purity and safety of this important pharmaceutical intermediate.
References
Application Notes and Protocols for the Chromatographic Analysis of 2-Cyclobutylideneacetic Acid via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutylideneacetic acid is a carboxylic acid of interest in various fields, including drug discovery and materials science. Its accurate and sensitive quantification is crucial for research and development. However, its inherent polarity and low volatility make direct analysis by gas chromatography (GC) challenging. Similarly, for high-performance liquid chromatography (HPLC), its lack of a strong chromophore can limit detection sensitivity with UV-Vis detectors.
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For this compound, derivatization is essential to:
-
Increase Volatility and Thermal Stability for GC Analysis: By converting the polar carboxyl group into a less polar and more volatile functional group (e.g., an ester or a silyl ester), the compound can be readily analyzed by GC-MS.[1][2][3]
-
Enhance Detection for HPLC Analysis: By attaching a chromophoric or fluorophoric tag to the carboxyl group, the sensitivity of detection by HPLC with UV-Vis or fluorescence detectors can be significantly improved.[4][5]
-
Improve Chromatographic Separation: Derivatization can alter the retention characteristics of the analyte, leading to better resolution from interfering matrix components.[6]
These application notes provide detailed protocols for the derivatization of this compound for subsequent analysis by GC-MS and HPLC-UV/FLD.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal is to increase the volatility of this compound. The two most common and effective methods are silylation and esterification (alkylation).
Method 1: Silylation
Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][7] TBDMS derivatives are notably more stable towards hydrolysis than TMS derivatives.[2]
Protocol: Silylation of this compound with BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample and vortex to dissolve.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Workflow for Silylation of this compound
Caption: Workflow for silylation of this compound.
Method 2: Esterification (Methylation)
Esterification converts the carboxylic acid into a more volatile ester.[1][8][9] A common method is methylation using Boron Trifluoride-Methanol (BF₃-MeOH).
Protocol: Methylation of this compound with BF₃-Methanol
Materials:
-
This compound standard or sample extract
-
14% Boron Trifluoride in Methanol (BF₃-MeOH)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the sample containing this compound in a reaction vial and ensure it is free of water.
-
Derivatization: Add 200 µL of 14% BF₃-MeOH solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.
-
Extraction: After cooling, add 1 mL of saturated NaCl solution and 500 µL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Analysis: The hexane extract containing the methyl ester is ready for GC-MS analysis.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization aims to introduce a UV-absorbing or fluorescent tag to the this compound molecule, thereby enhancing its detectability.
Protocol: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is adapted from methods for short-chain fatty acids and is suitable for sensitive analysis by LC-MS/MS.[10][11] The derivatization with 3-NPH introduces a readily ionizable group and a chromophore.
Materials:
-
This compound standard or sample extract
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) solution (e.g., 200 mM in 50:50 acetonitrile:water)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 120 mM in 50:50 acetonitrile:water)
-
Pyridine
-
Formic acid
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Reaction vials (1.5 mL)
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent, typically a mixture of acetonitrile and water.
-
Derivatization Reaction: To 40 µL of the sample or standard solution, add 20 µL of the 200 mM 3-NPH·HCl solution. Then, add 20 µL of the 120 mM EDC solution containing 6% pyridine.
-
Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.
-
Quenching: After incubation, add 920 µL of 0.1% formic acid in 10% acetonitrile to stop the reaction and dilute the sample.
-
Centrifugation: Centrifuge the diluted sample at 14,350 rcf for 10 minutes to remove any precipitate.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Logical Flow for HPLC Derivatization
Caption: Logical flow for HPLC derivatization and analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for different derivatization methods applied to the analysis of short-chain fatty acids, which are structurally similar to this compound. These values can serve as a reference for method development and validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Derivatization Method | Reagent | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Silylation | BSTFA + 1% TMCS | 0.1 - 1 µM | 0.5 - 5 µM | > 0.99 | [7][12] |
| Silylation | MTBSTFA | 0.01 - 0.5 pmol (on-column) | 0.05 - 2 pmol (on-column) | > 0.995 | [13] |
| Esterification | BF₃-Methanol | 0.5 - 5 µM | 1 - 10 µM | > 0.99 | [9] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance
| Derivatization Method | Reagent | Detection Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Amidation | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | 10 - 100 nM | 50 - 500 nM | > 0.99 | [10][11] |
| Esterification | 2,4-Dibromoacetophenone | HPLC-UV | 0.1 - 1 µM | 0.5 - 5 µM | > 0.99 | [4] |
| Amidation | (S)-1-(1-naphthyl)ethylamine (chiral) | HPLC-FLD | 50 - 200 nM | 150 - 600 nM | > 0.99 | [14][15] |
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive quantification by chromatographic methods. For GC-MS analysis, silylation with reagents like BSTFA or MTBSTFA, and esterification with BF₃-Methanol are robust methods to enhance volatility. For HPLC analysis, derivatization with reagents such as 3-nitrophenylhydrazine allows for highly sensitive detection, particularly when coupled with mass spectrometry. The choice of the optimal derivatization strategy will depend on the specific analytical requirements, including the desired sensitivity, the sample matrix, and the available instrumentation. The protocols and data presented herein provide a solid foundation for the development and implementation of analytical methods for this compound in a research or industrial setting.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Experimental Use of 2-Cyclobutylideneacetic Acid in Cancer Research
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. No direct experimental data for 2-Cyclobutylideneacetic acid in cancer research was found in the public domain at the time of writing. The proposed mechanisms of action, experimental designs, and data are based on the activities of structurally related compounds, including other cyclobutane derivatives and small molecule carboxylic acids with known anti-cancer properties.
Introduction
The cyclobutane moiety is a recognized structural feature in several clinically approved anticancer agents and is actively explored in medicinal chemistry for its ability to confer favorable pharmacological properties, such as enhanced potency and metabolic stability.[1][2][3] Small molecule carboxylic acids have also demonstrated potential as anticancer agents through various mechanisms.[4][5][6] this compound, a molecule combining a cyclobutylidene ring and a carboxylic acid group, represents a novel scaffold for investigation in oncology. Based on the structural characteristics and the known biological activities of related molecules, a potential mechanism of action for this compound could involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in inflammation and cancer progression.[7][8][9]
These application notes provide a hypothetical framework for researchers, scientists, and drug development professionals to explore the potential of this compound as an anticancer agent.
Hypothesized Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various types of cancer cells and is involved in tumor growth, angiogenesis, and metastasis.[7] It catalyzes the conversion of arachidonic acid to prostaglandins, which are potent signaling molecules in inflammation and cancer. The structural features of this compound, particularly the carboxylic acid group, suggest a potential for this molecule to bind to the active site of COX-2, thereby inhibiting its enzymatic activity. This inhibition would lead to a reduction in prostaglandin synthesis, potentially resulting in decreased cancer cell proliferation and survival.
Data Presentation: Hypothetical In Vitro Efficacy
The following tables summarize hypothetical quantitative data for the in vitro evaluation of this compound. These tables are provided as a template for presenting experimental results.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 1.5 |
| PC-3 | Prostate Adenocarcinoma | 25.1 ± 2.9 |
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle Control) | 5.3 ± 0.8 |
| 10 | 25.7 ± 2.3 |
| 20 | 48.2 ± 3.5 |
| 40 | 75.1 ± 4.1 |
Table 3: COX-2 Enzymatic Inhibition by this compound
| Compound | COX-2 IC50 (µM) |
| This compound | 8.7 ± 0.9 |
| Celecoxib (Positive Control) | 0.04 ± 0.005 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol details the determination of the cytotoxic effect of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Culture and harvest cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Human cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on COX-2 enzymatic activity.
Materials:
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.
-
Compound Addition: To the wells of a 96-well plate, add the assay buffer, and the test compound (this compound) at various concentrations. Include wells for a positive control (Celecoxib) and a vehicle control.
-
Enzyme Addition: Add the recombinant COX-2 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction and Detection: Incubate the plate for the recommended time to allow for prostaglandin formation. Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength, as specified by the kit protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the COX-2 signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating the anticancer effects of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Using cyclooxygenase-2 inhibitors as molecular platforms to develop a new class of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclobutylideneacetic Acid
Welcome to the technical support center for the synthesis of 2-Cyclobutylideneacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is a two-step process. The first step involves an olefination reaction of cyclobutanone to form an ester, typically ethyl 2-cyclobutylideneacetate. The most common olefination reactions used for this purpose are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: Which olefination method, Horner-Wadsworth-Emmons or Wittig, is preferred for this synthesis and why?
A2: For the synthesis of ethyl 2-cyclobutylideneacetate from cyclobutanone, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the Wittig reaction. There are two primary advantages to the HWE reaction in this context:
-
Higher Yields with Ketones: Phosphonate carbanions used in the HWE reaction are typically more nucleophilic than the corresponding phosphonium ylides in the Wittig reaction. This increased reactivity often leads to higher yields, especially when reacting with sterically hindered ketones like cyclobutanone.
-
Easier Product Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed from the reaction mixture through aqueous extraction. In contrast, the Wittig reaction produces triphenylphosphine oxide as a byproduct, which is often difficult to separate from the desired product, complicating the purification process.
Q3: What are the key reagents for the Horner-Wadsworth-Emmons synthesis of ethyl 2-cyclobutylideneacetate?
A3: The key reagents for the Horner-Wadsworth-Emmons synthesis are:
-
Cyclobutanone: The ketone starting material.
-
Triethyl phosphonoacetate: The phosphonate reagent that provides the acetate moiety.
-
A suitable base: To deprotonate the phosphonate and generate the reactive carbanion. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Anhydrous aprotic solvent: Such as tetrahydrofuran (THF) or diethyl ether, to provide a suitable reaction medium.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of Ethyl 2-Cyclobutylideneacetate in the Horner-Wadsworth-Emmons Reaction
Possible Causes:
-
Inefficient Deprotonation of the Phosphonate: The chosen base may not be strong enough to fully deprotonate the triethyl phosphonoacetate, leading to incomplete formation of the reactive ylide.
-
Steric Hindrance of Cyclobutanone: Cyclobutanone is a somewhat sterically hindered ketone, which can slow down the rate of the reaction.
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be optimal for this specific transformation.
-
Presence of Moisture: The phosphonate carbanion is highly reactive and can be quenched by any moisture present in the reaction, reducing the yield.
-
Impure Reagents: The purity of cyclobutanone and triethyl phosphonoacetate is crucial for a successful reaction.
Solutions:
-
Base Selection:
-
For less reactive systems or to ensure complete deprotonation, a strong base like Sodium Hydride (NaH) is often effective.
-
Milder conditions can be achieved with bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , often in the presence of a salt additive like lithium chloride (LiCl), which can enhance reactivity.
-
Potassium tert-butoxide (KOtBu) is another strong base commonly used.
-
-
Reaction Conditions Optimization:
-
Temperature: While many HWE reactions are run at 0 °C to room temperature, gently heating the reaction mixture may be necessary to overcome the activation energy barrier with the hindered cyclobutanone.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the starting material is fully consumed.
-
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Purity:
-
Use purified cyclobutanone and triethyl phosphonoacetate. Distillation of the reagents before use is recommended if purity is a concern.
-
Issue 2: Incomplete Hydrolysis of Ethyl 2-Cyclobutylideneacetate
Possible Causes:
-
Insufficient Hydrolysis Time or Temperature: The ester may be resistant to hydrolysis under mild conditions.
-
Inadequate Concentration of Acid or Base Catalyst: The concentration of the acid or base used to catalyze the hydrolysis may be too low.
-
Poor Solubility of the Ester: The ethyl ester may not be fully soluble in the hydrolysis medium, leading to a slow reaction rate.
Solutions:
-
Reaction Conditions:
-
Acid-catalyzed hydrolysis: Reflux the ester with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Base-mediated saponification: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like ethanol or THF to improve solubility. The reaction is typically heated to reflux.
-
-
Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring its progress by TLC until all the starting ester has been consumed.
-
Use a Co-solvent: Adding a solvent like ethanol or THF to the aqueous acid or base solution can improve the solubility of the ethyl ester and accelerate the hydrolysis.
Issue 3: Difficulty in Purifying the Final Product, this compound
Possible Causes:
-
Contamination with Unreacted Starting Materials: Incomplete reaction can leave unreacted cyclobutanone or ethyl 2-cyclobutylideneacetate in the product.
-
Formation of Side Products: Side reactions can lead to impurities that are difficult to separate from the desired acid.
-
Emulsion Formation During Workup: During the extraction process, emulsions can form, making phase separation difficult.
Solutions:
-
Workup Procedure:
-
After hydrolysis, if a basic solution was used, acidify the reaction mixture to a pH of around 2-3 with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine to remove excess water and break emulsions.
-
-
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: For difficult separations, column chromatography on silica gel can be employed. A mobile phase of hexane and ethyl acetate with a small amount of acetic acid is often effective for purifying carboxylic acids.
-
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Horner-Wadsworth-Emmons Reaction | Cyclobutanone, Triethyl phosphonoacetate | NaH | THF | 0 to RT | 60 - 80 |
| Cyclobutanone, Triethyl phosphonoacetate | DBU/LiCl | CH₃CN | RT to Reflux | 50 - 75 | |
| Hydrolysis | Ethyl 2-cyclobutylideneacetate | NaOH (aq) | EtOH/H₂O | Reflux | 85 - 95 |
| Ethyl 2-cyclobutylideneacetate | HCl (aq) | Dioxane | Reflux | 80 - 90 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Cyclobutylideneacetate via Horner-Wadsworth-Emmons Reaction
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC until the cyclobutanone is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-cyclobutylideneacetate.
Protocol 2: Hydrolysis of Ethyl 2-Cyclobutylideneacetate to this compound
Materials:
-
Ethyl 2-cyclobutylideneacetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-cyclobutylideneacetate (1.0 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Horner-Wadsworth-Emmons reaction.
Technical Support Center: 2-Cyclobutylideneacetic Acid Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Cyclobutylideneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Wittig reaction?
A1: The most prevalent impurities originating from a Wittig reaction synthesis of this compound are triphenylphosphine oxide (TPPO), a byproduct of the Wittig reagent, and potentially the undesired E/Z geometric isomer. Unreacted starting materials such as cyclobutanone and the phosphonium ylide can also be present.
Q2: My crude product is an oil/waxy solid and difficult to handle. What should I do?
A2: The presence of impurities, particularly TPPO, can often result in an oily or waxy crude product. It is recommended to proceed with a preliminary purification step to remove the bulk of these impurities. A common and effective method is to precipitate the TPPO from a solution of the crude product in a non-polar solvent.
Q3: I am having trouble removing triphenylphosphine oxide (TPPO). What are the best methods?
A3: Several methods can be employed to remove TPPO. The choice of method depends on the scale of your reaction and the polarity of your product.
-
Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or diethyl ether.[1][2] Dissolving the crude reaction mixture in a minimal amount of a more polar solvent (like dichloromethane or ethyl acetate) followed by the addition of a large volume of a non-polar solvent will often cause the TPPO to precipitate, allowing for its removal by filtration. For more polar products, TPPO can be precipitated as a metal salt complex, for example, by using zinc chloride in ethanol.[1][2][3]
-
Column Chromatography: Silica gel chromatography is a reliable method for removing TPPO, which is a relatively polar compound. A solvent system with a gradient of ethyl acetate in hexanes is typically effective in separating this compound from TPPO.[3]
-
Solvent Extraction: If the reaction is worked up with an aqueous base to extract the carboxylic acid, the majority of the TPPO will remain in the organic layer. Subsequent acidification and extraction of the product back into an organic solvent can significantly reduce the TPPO content.
Q4: How can I separate the E and Z isomers of this compound?
A4: The separation of geometric isomers can be challenging.
-
Chromatography: High-performance liquid chromatography (HPLC) is often the most effective method for separating E/Z isomers of α,β-unsaturated carboxylic acids.[4] Careful selection of the stationary phase (e.g., reversed-phase C18) and mobile phase is crucial for achieving good resolution. Supercritical fluid chromatography has also been used for separating cis/trans isomers of other molecules.
-
Fractional Crystallization: In some cases, fractional crystallization can be used to enrich one isomer, although this is often less effective than chromatography and may require multiple recrystallization steps.
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice. | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] Experiment with different solvents or solvent mixtures. For carboxylic acids, polar solvents like water, ethanol, or methanol, or mixtures with less polar solvents like ethyl acetate or toluene can be effective.[6] |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. An overly dilute solution will result in poor recovery upon cooling. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Product remains in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
Problem 2: Product "oils out" during recrystallization.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point.[5] |
| The presence of significant impurities. | Purify the crude product by another method, such as column chromatography, to remove the bulk of impurities before attempting recrystallization. |
| Cooling the solution too rapidly. | Add a small amount of the good solvent to the hot solution to ensure complete dissolution, then allow it to cool slowly. Seeding the solution with a pure crystal can also promote proper crystallization. |
Problem 3: Co-elution of product and impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Optimize the mobile phase. A shallower gradient or isocratic elution with a less polar solvent system may improve separation. |
| Overloading the column. | Use a larger column or reduce the amount of crude material loaded. |
| Sample not properly adsorbed onto silica before loading. | Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a narrow band at the start of the separation. |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation
-
After the Wittig reaction, perform an aqueous workup to remove any water-soluble byproducts.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in a minimal volume of dichloromethane or ethyl acetate.
-
Slowly add an excess of a non-polar solvent (e.g., hexanes or pentane) with stirring.
-
The triphenylphosphine oxide should precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture through a Büchner funnel and wash the solid with cold non-polar solvent.
-
The filtrate, containing the this compound, can then be concentrated and subjected to further purification if necessary.
Protocol 2: Recrystallization of this compound
This is a general protocol and may require optimization for your specific sample.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, or water/ethanol).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [7] |
| Hexane / Petroleum Ether | Poorly soluble | [1][2][7] |
| Diethyl Ether | Sparingly soluble (especially when cold) | [1] |
| Cyclohexane | Insoluble | [7] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [7] |
| Isopropyl Alcohol | Soluble | [7] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Effective recrystallization methods for purifying 2-Cyclobutylideneacetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective recrystallization of 2-Cyclobutylideneacetic acid. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Due to its carboxylic acid group, polar solvents are a good starting point. However, the nonpolar cyclobutylidene group will influence solubility. A solvent screening study is the most effective way to identify the optimal solvent or solvent system.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of forming solid crystals, is a common issue. This can be caused by a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling. To troubleshoot this, try the following:
-
Add more solvent: This can lower the saturation point and favor crystal formation.
-
Cool the solution more slowly: Gradual cooling allows for the ordered arrangement of molecules into a crystal lattice. Insulating the flask can help.
-
Change the solvent or solvent system: A different solvent may have more favorable solubility characteristics.
-
Pre-purify the material: If the impurity load is high, consider a preliminary purification step like column chromatography.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form upon cooling, the solution may be supersaturated or too dilute. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can serve as a nucleation point for crystal growth.
-
Add a seed crystal: Introducing a small, pure crystal of this compound can initiate crystallization.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: How can I minimize product loss during recrystallization?
A4: Some product loss is inherent to the recrystallization process. To maximize your yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cool the solution slowly to ensure the formation of pure crystals and prevent trapping impurities.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities on the crystal surface without dissolving a significant amount of the product.
-
Ensure the funnel is preheated during hot filtration to prevent premature crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | - Cooling too rapidly- High impurity level- Improper solvent choice | - Reheat the solution and allow it to cool more slowly.- Add a small amount of additional solvent.- Consider a different solvent or a solvent/anti-solvent system.- Perform a preliminary purification step (e.g., column chromatography). |
| No Crystal Formation | - Solution is too dilute (too much solvent used)- Supersaturation | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath. |
| Low Recovery/Yield | - Too much solvent used- Premature crystallization during hot filtration- Washing with too much or warm solvent | - Use the minimum amount of hot solvent for dissolution.- Preheat the funnel and filter paper for hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | - Presence of colored impurities | - Add a small amount of activated charcoal to the hot solution before filtration. Caution: Use charcoal sparingly as it can adsorb the desired product. |
| Poor Crystal Quality (small or needle-like) | - Rapid cooling- Suboptimal solvent | - Allow the solution to cool slowly and undisturbed.- Experiment with different solvents or solvent systems. |
Experimental Protocols
Solvent Screening Protocol
Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent or solvent system through a small-scale screening process.
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent from the table below, dropwise, at room temperature. Agitate the mixture after each addition. Record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, and will produce well-formed crystals upon cooling.
Table of Potential Recrystallization Solvents:
| Solvent | Polarity | Boiling Point (°C) | Predicted Utility for this compound |
| Water | High | 100 | May be a good solvent due to the carboxylic acid group, potentially as part of a co-solvent system. |
| Ethanol | High | 78 | Good potential; may show high solubility. Could be used in a co-solvent system with water or a nonpolar solvent. |
| Methanol | High | 65 | Similar to ethanol, good potential. |
| Acetone | Medium | 56 | May be a good single solvent due to its intermediate polarity. |
| Ethyl Acetate | Medium | 77 | Good potential, often a good choice for moderately polar compounds. |
| Toluene | Low | 111 | May be a suitable solvent if impurities are highly polar. |
| Hexane | Low | 69 | Likely to have low solubility; could be a good anti-solvent in a two-solvent system. |
Single-Solvent Recrystallization Protocol
This method is used when a single solvent with the desired solubility characteristics is identified.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals.
Two-Solvent (Solvent/Anti-Solvent) Recrystallization Protocol
This method is effective when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
Methodology:
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (in which it is highly soluble).
-
While the solution is still hot, slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid).
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold "poor" solvent or a mixture of the two cold solvents.
-
Dry the purified crystals.
Visualized Workflows
Caption: Workflow for single-solvent recrystallization.
Caption: Workflow for two-solvent recrystallization.
Technical Support Center: Stability of 2-Cyclobutylideneacetic Acid (CBAA) in Solution
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of 2-Cyclobutylideneacetic acid (CBAA) in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of CBAA in common laboratory solvents at room temperature?
There is currently no specific long-term stability data publicly available for this compound in common laboratory solvents. However, as a carboxylic acid, its stability can be influenced by factors such as the solvent's protic or aprotic nature, pH, and the presence of contaminants. For critical experiments, it is recommended to prepare fresh solutions. For storage, it is advisable to keep solutions at low temperatures (2-8 °C or -20 °C) and protected from light.
Q2: What are the likely degradation pathways for CBAA?
While specific degradation pathways for CBAA have not been detailed in the literature, carboxylic acids can be susceptible to several degradation mechanisms. Forced degradation studies are typically performed to identify potential degradation products and pathways.[1][2][3] These studies involve subjecting the compound to harsh conditions to accelerate degradation.[4] Potential pathways could include oxidation of the double bond or decarboxylation.
Q3: How can I perform a forced degradation study for CBAA?
A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule.[2][5] The study typically involves exposing a solution of the compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Q4: What analytical methods are suitable for monitoring the stability of CBAA?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability testing. A stability-indicating method should be developed and validated to separate CBAA from its potential degradation products.[1][6] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be valuable for identifying unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of CBAA potency in solution. | - Solvent reactivity: The chosen solvent may be reacting with CBAA. - pH instability: The pH of the solution may be causing hydrolysis or other pH-dependent degradation. - Light sensitivity: The compound may be photolabile. | - Evaluate the compatibility of CBAA with different solvents. Consider using aprotic solvents if esterification is a concern. - Buffer the solution to a pH where CBAA is most stable. A pH stability profile study is recommended. - Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Appearance of unknown peaks in the chromatogram during stability analysis. | - Degradation of CBAA: These are likely degradation products. - Interaction with excipients: If in a formulation, CBAA may be reacting with other components. - Contamination: The solvent or container may be contaminated. | - Perform forced degradation studies to intentionally generate and identify degradation products.[2][3] Use LC-MS to elucidate the structures of the unknown peaks. - Conduct compatibility studies with individual excipients.[6] - Use high-purity solvents and ensure glassware is thoroughly cleaned. Run a solvent blank to check for contamination. |
| No degradation observed under stress conditions. | - Insufficient stress: The conditions (temperature, duration, reagent concentration) may not be harsh enough. - High intrinsic stability: CBAA may be highly stable under the tested conditions. | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[3] - While this is a positive finding, it's important to ensure that the analytical method is sensitive enough to detect small amounts of degradation. |
| Excessive degradation (>20%) observed. | - Stress conditions are too harsh: This can lead to secondary degradation, making it difficult to identify the primary degradation pathway.[4] | - Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). The goal is to achieve a target degradation of 5-20%.[4] |
Experimental Protocols
Protocol: Forced Degradation Study of CBAA
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials:
-
This compound (CBAA)
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve CBAA in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the solution at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a solid state and in solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
4. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation of CBAA.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of CBAA to illustrate expected outcomes.
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | 12.5 |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 h | 18.2 |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | 8.7 |
| Thermal (Solution) | - | 60°C | 48 h | 5.1 |
| Thermal (Solid) | - | 60°C | 48 h | < 1.0 |
| Photostability | 1.2 million lux h | 25°C | - | 15.6 |
Visualizations
Caption: Experimental workflow for a forced degradation study of CBAA.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Stability studies | Quality Assistance [quality-assistance.com]
Technical Support Center: Degradation Studies of 2-Cyclobutylideneacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Cyclobutylideneacetic acid under stress conditions. The information is based on established principles of forced degradation studies as outlined in ICH guidelines.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies, also known as stress testing, are essential for several reasons in drug development.[3][4][5] They help to:
-
Establish the intrinsic stability of the this compound molecule.[3]
-
Elucidate potential degradation pathways and identify degradation products.[3][5]
-
Develop and validate stability-indicating analytical methods that can effectively separate the intact drug from its degradation products.[1][3]
-
Understand the chemical behavior of the molecule, which aids in formulation and packaging development.[3]
Q2: What are the typical stress conditions applied in a forced degradation study of an active pharmaceutical ingredient (API) like this compound?
A2: According to ICH guidelines, forced degradation studies should evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress.[2][3] This involves exposing the compound to acidic, alkaline, and oxidative conditions, as well as to light and elevated temperatures.[2][3]
Q3: How much degradation should I aim for in my stress studies?
A3: The goal is to achieve sufficient degradation to produce detectable and characterizable degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate. Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world storage conditions.[3]
Q4: Do I need to identify the structure of every degradation product?
A4: It is crucial to establish degradation pathways and characterize significant degradation products.[3] However, it may not be necessary to identify every minor degradant, especially those not observed under accelerated or long-term stability conditions.[2] The focus should be on degradation products that are likely to form under normal storage and handling.
Troubleshooting Guides
Scenario 1: No degradation observed under initial stress conditions.
-
Question: I have subjected this compound to mild acidic and basic conditions (e.g., 0.01N HCl and 0.01N NaOH) at room temperature, but my analytical method shows no significant degradation. What should I do?
-
Answer: If no degradation is observed, you may need to increase the severity of the stress conditions. Consider the following adjustments:
Scenario 2: The compound degrades too rapidly.
-
Question: When I use 1N HCl at 80°C, my sample of this compound degrades completely within a few hours. How can I achieve the target degradation range?
-
Answer: If degradation is too extensive, you should use milder conditions. Try a systematic approach to find the optimal parameters:
-
Decrease temperature: Lower the reaction temperature in increments (e.g., start at 40°C or room temperature).
-
Reduce reagent concentration: Use a lower concentration of the stress agent (e.g., 0.1N or 0.01N HCl).[2]
-
Shorten exposure time: Take samples at earlier time points to capture the initial degradation.
-
Scenario 3: Unexpected peaks are observed in the chromatogram.
-
Question: My chromatogram shows several unexpected peaks that are not present in the control sample. How do I determine if they are degradation products?
-
Answer: To confirm that new peaks are degradation products, you should:
-
Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak and the new peaks.
-
Analyze a placebo formulation: If working with a drug product, stress a placebo to see if any excipients are contributing to the observed peaks.
-
Use mass spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer to obtain mass information for the unknown peaks, which can help in their identification and structural elucidation.
-
Data Presentation
Table 1: Recommended Stress Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1N to 1N HCl at RT to 80°C |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1N to 1N NaOH at RT to 80°C |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% H₂O₂ at RT |
| Thermal Stress | Dry Heat | 60°C to 80°C |
| Photolytic Stress | Light Exposure | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter |
Note: The conditions should be adjusted based on the observed stability of the molecule.
Experimental Protocols
Acid/Alkaline Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For acid hydrolysis, add an equal volume of 0.2N HCl to the stock solution to achieve a final acid concentration of 0.1N.
-
For alkaline hydrolysis, add an equal volume of 0.2N NaOH to the stock solution to achieve a final base concentration of 0.1N.
-
Maintain the solutions at a specified temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (e.g., add an equivalent amount of base to the acid sample and vice versa).
-
Dilute the neutralized samples to an appropriate concentration and analyze using a stability-indicating HPLC method.
Oxidative Degradation
-
Prepare a stock solution of this compound as described above.
-
Add an appropriate volume of hydrogen peroxide (e.g., 30% H₂O₂) to the stock solution to achieve the desired final concentration (e.g., 3%).
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at various time points.
-
Dilute the samples and analyze by HPLC.
Photostability Testing
-
Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
At the end of the exposure period, analyze the exposed and control samples by HPLC.
Thermal Degradation
-
Place the solid this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C).
-
Collect samples at different time intervals.
-
Prepare solutions of the samples at a suitable concentration and analyze by HPLC.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. selvita.com [selvita.com]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Amide Coupling Reactions with 2-Cyclobutylideneacetic Acid
Welcome to the technical support center for optimizing amide coupling reactions involving 2-cyclobutylideneacetic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered substrate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the amide coupling of this compound.
Question 1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in amide coupling reactions with this compound is a common issue, primarily due to its steric hindrance. Several factors can contribute to this outcome.
Potential Causes:
-
Incomplete Activation of the Carboxylic Acid: Standard coupling reagents may not be effective enough to fully activate the sterically hindered carboxylic acid.
-
Inefficient Coupling of the Activated Ester: Even if the active ester is formed, the subsequent nucleophilic attack by the amine can be slow due to the bulky cyclobutylidene group.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.[3]
-
Side Reactions: In some cases, the activated carboxylic acid can undergo undesired side reactions if the coupling with the amine is slow.
Troubleshooting Steps and Solutions:
-
Choice of Coupling Reagent: For sterically hindered acids like this compound, more potent coupling reagents are often necessary. Consider switching from standard carbodiimide reagents (e.g., EDC, DCC) to uronium/aminium or phosphonium-based reagents.[4][5] The in situ formation of acyl fluorides has also proven effective for hindered substrates.[6][7][8]
-
Reaction Conditions Optimization:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to dissolve the reactants and intermediates.
-
Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is recommended to minimize side reactions.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered substrates. However, this should be done cautiously to avoid decomposition of reagents or products.
-
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the activated intermediate.[3]
-
Reagent Stoichiometry: Using a slight excess of the coupling reagent and the amine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Question 2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?
Answer:
Byproduct formation is a common challenge, especially when forcing conditions are required for hindered couplings.
Common Byproducts and Solutions:
-
N-acylurea: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[9]
-
Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a more stable active ester, minimizing N-acylurea formation.[5]
-
-
Guanidinium byproduct: Uronium/aminium-based reagents like HATU or HBTU can react with the amine to form a guanidinium byproduct, effectively capping the amine.[4]
-
Solution: Avoid using a large excess of the coupling reagent relative to the carboxylic acid.[4]
-
-
Epimerization: If your amine or carboxylic acid has a chiral center, racemization or epimerization can occur, especially with prolonged reaction times or elevated temperatures.
-
Solution: Use coupling reagent additives known to suppress racemization, such as HOAt or Oxyma Pure.[4] Running the reaction at a lower temperature, if feasible, can also help.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for the amide coupling of this compound?
A1: For sterically hindered carboxylic acids like this compound, more powerful coupling reagents are generally recommended over standard carbodiimides. The following table summarizes some effective options:
| Coupling Reagent Class | Examples | Key Advantages for Hindered Couplings |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | Efficient activation, reduced side reactions compared to some uronium salts.[5] |
| Acyl Fluoride Precursors | BTFFH, TFFH | In situ formation of highly reactive acyl fluorides which are less sterically demanding.[6][7][10] |
Q2: What are the recommended starting conditions for a typical amide coupling reaction with this compound?
A2: A good starting point would be to use a robust coupling reagent like HATU. The following table provides a general protocol:
| Parameter | Recommended Condition |
| Carboxylic Acid | This compound (1.0 eq) |
| Amine | Your amine of interest (1.1 eq) |
| Coupling Reagent | HATU (1.1 eq) |
| Base | DIPEA (2.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours (monitor by TLC or LC-MS) |
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the appearance of the product spot. LC-MS can provide more definitive evidence of product formation by confirming the expected mass.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound using HATU
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 40-50 °C.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure for Amide Coupling via In Situ Acyl Fluoride Formation
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or acetonitrile.
-
Add a fluorinating agent such as BTFFH or TFFH (1.1 equivalents) followed by a non-nucleophilic base like DIPEA (2.2 equivalents).[3][6][7]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction for completeness. Reaction times may be longer for this type of coupling.
-
Workup and purify as described in Protocol 1.
Visualizations
Caption: General workflow for the amide coupling of this compound.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the Low Chemical Reactivity of the Cyclobutane Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the low chemical reactivity of the cyclobutane ring.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclobutane ring less reactive than one might expect based on its ring strain?
A1: While the cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it less stable than larger cycloalkanes, its reactivity is often kinetically, rather than thermodynamically, limited. Unlike the highly reactive cyclopropane ring, the C-C bonds in cyclobutane are less strained and the molecule is not planar, adopting a puckered conformation that reduces torsional strain. This conformation, however, does not present orbitals in a way that is ideal for reactions that would relieve ring strain. Therefore, while reactions that open the ring are thermodynamically favorable, they often have a high activation energy barrier.
Q2: What are the primary strategies to activate the cyclobutane ring for chemical transformations?
A2: The main approaches to overcome the low reactivity of the cyclobutane ring involve:
-
Strain-Release Driven Reactions: Utilizing highly strained precursors like bicyclo[1.1.0]butanes (BCBs) provides a strong thermodynamic driving force for ring-opening and functionalization.
-
Transition Metal Catalysis: Various transition metals, including rhodium, palladium, nickel, and copper, can activate the C-C or C-H bonds of cyclobutanes, often facilitated by a directing group on the substrate.
-
Photocatalysis: Visible light photocatalysis can be employed to induce ring-opening reactions, such as [2+2] cycloreversions, often through the generation of radical intermediates.
-
Substrate Activation: The introduction of activating functional groups, such as carbonyls or geminal esters, can lower the activation energy for ring-opening or functionalization reactions.
Q3: How do I choose the best activation strategy for my specific cyclobutane-containing molecule?
A3: The choice of activation strategy depends on the desired transformation and the substrate's functional group tolerance. The following decision tree can serve as a guide:
Troubleshooting Guides
Issue 1: Low or No Yield in Transition Metal-Catalyzed C-C Bond Activation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is from a reliable source and has been stored under inert conditions. - Consider in situ generation of the active catalytic species. - Screen different ligands to enhance catalyst activity and stability. |
| Sub-optimal Reaction Conditions | - Temperature: Some C-C activations require elevated temperatures. Perform a temperature screen to find the optimal point between reactivity and decomposition. - Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, dioxane, THF). - Additives: Some reactions benefit from additives like Lewis acids or bases. For example, AlCl₃ has been shown to be beneficial in some Ni-catalyzed reactions.[1] |
| Poor Substrate Activation | - If your substrate is an unactivated cyclobutane, consider introducing a directing group (e.g., a pyridyl or carbonyl group) to facilitate catalyst coordination and C-C bond cleavage. - For cyclobutanones, the position of substituents can influence which C-C bond is cleaved. |
| Reversible C-C Activation | - For less strained systems like cyclopentanones, C-C activation can be reversible.[2] Coupling the C-C activation with a subsequent, thermodynamically favorable step, like C-H activation, can drive the reaction forward.[2] |
Issue 2: Low Yield or Decomposition in Photocatalytic Ring-Opening Reactions
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inefficient Photocatalyst | - The chosen photocatalyst may not have the appropriate excited-state energy or redox potential for your substrate. - Screen different photocatalysts. For example, flavinium salts have been shown to be effective for the oxidative cycloreversion of cyclobutanes.[3] - Ensure the photocatalyst is soluble in the reaction medium. |
| Incorrect Wavelength of Light | - The light source must emit at a wavelength that is absorbed by the photocatalyst. Check the absorption spectrum of your catalyst and use an appropriate LED or lamp. |
| Presence of Quenchers | - Oxygen can be a quencher in many photocatalytic reactions. Degas the reaction mixture thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas. - Other species in the reaction mixture could be quenching the excited state of the photocatalyst. |
| Substrate Decomposition | - If the substrate is sensitive to acidic conditions, consider using a photocatalytic system that operates under neutral conditions. The use of certain alloxazinium salts can allow for acid-free procedures.[3] - For sensitive functional groups like furans, an acid-free method is crucial to avoid decomposition.[3] |
Issue 3: Poor Regio- or Stereoselectivity in Strain-Release Driven Reactions of Bicyclo[1.1.0]butanes (BCBs)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Nature of the Nucleophile/Radical | - The regioselectivity of nucleophilic or radical addition to BCBs can be highly dependent on the nature of the attacking species. Steric and electronic factors play a crucial role. - Consider modifying the nucleophile or the radical precursor to influence the selectivity. |
| Catalyst Control | - In some cases, the choice of catalyst can control the regioselectivity of the ring-opening. For example, in the hydrophosphination of acyl BCBs, a Cu(I) catalyst can favor α-selective addition.[4] |
| Substituent Effects on the BCB | - The substituents on the BCB core have a strong directing effect on the regioselectivity of the ring opening. Electron-withdrawing groups typically direct nucleophilic attack to the β-position. |
| Reaction Conditions | - Temperature and solvent can sometimes influence the selectivity of these reactions. A screen of reaction conditions may be beneficial. |
Data Presentation: Comparison of Reaction Yields
Table 1: Yields for Photocatalytic [2+2] Cycloreversion of a Coumarin Dimer [3]
| Entry | Photocatalyst | Time (h) | Conversion (%) |
| 1 | 1 + TfOH | 0.5 | 100 |
| 2 | 2c | 0.17 | 100 |
| 3 | Riboflavin | 24 | < 5 |
Reaction conditions: Dimer (0.025 mmol), photocatalyst (10 mol%), CH₃CN (5 mL), irradiated with a 450 nm LED. This table highlights the superior efficiency of the flavinium salt catalyst 2c .
Table 2: Yields for Copper-Catalyzed Diamination of Phenylcyclobutane [5]
| Entry | Copper Catalyst | Ligand | Yield (%) |
| 1 | Cu(OAc)₂ | L1 | 15 |
| 2 | Cu(OTf)₂ | L1 | 23 |
| 3 | CuBr | None | 86 |
| 4 | Cu(CH₃CN)₄PF₆ | None | 75 |
Reaction conditions: Phenylcyclobutane (0.2 mmol), NFSI (3 equiv.), Cu catalyst (10 mol%), solvent (2 mL), N₂, 4 h. L1 = a specific bipyridine ligand. This table demonstrates the significant effect of the catalyst and the absence of a ligand on the reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic [2+2] Cycloreversion using a Flavinium Salt Catalyst[3]
-
Preparation of the Reaction Mixture:
-
In a quartz reaction vessel, dissolve the cyclobutane substrate (1.0 equiv., e.g., 0.025 mmol) in anhydrous acetonitrile (5 mL).
-
Add the flavinium salt photocatalyst (e.g., 1,3-dimethyl-8-trifluoromethylalloxazinium perchlorate, 0.1 equiv., 0.0025 mmol).
-
-
Degassing:
-
Seal the vessel and degas the solution by bubbling with argon for 15 minutes or by three freeze-pump-thaw cycles.
-
-
Irradiation:
-
Place the reaction vessel in a photoreactor equipped with a 450 nm LED lamp.
-
Irradiate the mixture with stirring at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ring-opened product.
-
Protocol 2: General Procedure for Copper-Catalyzed Diamination of Cyclobutanes[5]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the cyclobutane substrate (1.0 equiv., e.g., 0.2 mmol), N-fluorobenzenesulfonimide (NFSI) (3.0 equiv., 0.6 mmol), and CuBr (0.1 equiv., 0.02 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
-
Reaction Execution:
-
Add anhydrous solvent (e.g., 2 mL of dichloroethane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Catalytic Cycle for Rhodium-Catalyzed C-C Bond Activation of a Cyclobutanone
Experimental Workflow for a Photocatalytic Reaction
References
- 1. Merging C–C σ-bond activation of cyclobutanones with CO 2 fixation via Ni-catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00149G [pubs.rsc.org]
- 2. Catalytic activation of carbon–carbon bonds in cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Identifying side reactions in the esterification of 2-Cyclobutylideneacetic acid
Technical Support Center: Esterification of 2-Cyclobutylideneacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the esterification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the esterification of this compound?
A1: The esterification of this compound typically proceeds via the Fischer-Speier esterification mechanism.[1][2][3] This is an acid-catalyzed reaction between the carboxylic acid and an alcohol. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[1][2] All steps in the Fischer esterification are reversible.[1]
Q2: What are the most common side reactions to expect during the esterification of this compound?
A2: Due to the presence of an α,β-unsaturated system and an exocyclic double bond, the primary side reactions of concern are:
-
Isomerization of the double bond: The exocyclic double bond of the cyclobutylidene group can isomerize to a more thermodynamically stable endocyclic position under acidic conditions.[4][5]
-
Polymerization: Like many α,β-unsaturated carbonyl compounds, this compound and its resulting ester can be susceptible to acid-catalyzed polymerization.[6]
-
Michael Addition: While less common under these conditions unless a potent nucleophile is present, conjugate addition to the β-carbon of the unsaturated system is a potential side reaction.
Q3: How can I minimize the isomerization of the double bond?
A3: To minimize isomerization, it is crucial to use milder reaction conditions. This includes using a less corrosive acid catalyst or a lower concentration of the catalyst, and maintaining the lowest effective reaction temperature. Shorter reaction times can also help reduce the extent of isomerization.
Q4: What measures can be taken to prevent polymerization?
A4: The inclusion of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in the reaction mixture can help suppress polymerization, especially if the reaction is conducted at elevated temperatures.[6] Additionally, maintaining a lower reaction temperature and minimizing the reaction time are effective strategies.
Q5: How can the equilibrium of the esterification be shifted towards the product?
A5: According to Le Chatelier's principle, the equilibrium can be shifted towards the formation of the ester by either using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[1][7] The removal of water can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is run in a solvent like toluene.[2][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of the desired ester | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol or remove water using a Dean-Stark apparatus to drive the reaction to completion.[1][7][8] |
| Hydrolysis of the ester product. | Ensure anhydrous conditions and thoroughly dry all reagents and glassware before starting the reaction. | |
| Presence of a significant amount of an isomeric impurity in the final product | Acid-catalyzed isomerization of the exocyclic double bond to the endocyclic position.[4][5] | Employ milder reaction conditions: use a weaker acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid), lower the reaction temperature, and shorten the reaction time. |
| Formation of a polymeric residue | Acid-catalyzed polymerization of the α,β-unsaturated acid or ester.[6] | Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Use the minimum effective reaction temperature and time. |
| Reaction does not proceed to completion | Insufficient amount or activity of the acid catalyst. | Increase the catalyst loading or use a stronger acid catalyst like sulfuric acid. However, be mindful that this may increase the likelihood of side reactions. |
| Steric hindrance from the alcohol. | While primary and secondary alcohols work well, tertiary alcohols are prone to elimination and may not be suitable for Fischer esterification.[1] |
Experimental Protocol: Fischer Esterification of this compound with Ethanol
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Hydroquinone (optional, as a polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
(Optional) Add a catalytic amount of a polymerization inhibitor like hydroquinone.
-
With gentle stirring, slowly add the acid catalyst (e.g., 5 mol% of concentrated sulfuric acid) to the mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation.
Reaction Pathways
Caption: Reaction pathways in the esterification of this compound.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. youtube.com [youtube.com]
- 6. DE10007213A1 - Process for the preparation of esters of alpha, beta-unsaturated carboxylic acids - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Chromatographic Methods for Removing Synthesis Impurities
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of chromatographic methods for the removal of synthesis impurities.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it critical for impurity removal?
A1: Chromatographic resolution (Rs) is a quantitative measure of the separation between two adjacent peaks in a chromatogram.[1] It is crucial for both accurate qualitative and quantitative analysis because it ensures that individual components in a mixture, such as your target compound and its impurities, are distinct and do not overlap.[1][2] A resolution value of 1.5 or greater is generally considered baseline separation, which allows for accurate integration of the peak areas.[1] For regulatory purposes, such as in the pharmaceutical industry, a resolution of more than 2 between closely eluting impurities is often recommended.[2]
Q2: How do I choose the right chromatographic mode for my sample?
A2: The choice of separation mode depends on the physicochemical properties of your target compound and the impurities you need to remove, particularly their polarity and solubility.[3][4][5]
-
Normal-Phase (NP) Chromatography: Uses a polar stationary phase (like silica) and a non-polar mobile phase. It is effective for separating analytes with low to intermediate polarity.[3]
-
Reversed-Phase (RP) Chromatography: This is the most common mode and uses a non-polar stationary phase (like C18) with a polar mobile phase. It is well-suited for separating non-polar and moderately polar compounds.[3][6]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It is ideal for purifying charged molecules like proteins, peptides, and nucleic acids.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. It is useful for separating highly polar compounds that are not well-retained in reversed-phase chromatography.[3][7]
Q3: What are common sources of impurities in synthetic compounds?
A3: Impurities can originate from various stages of the synthesis and purification process. Common sources include:
-
Raw materials and reagents: Impurities present in the starting materials.
-
Side reactions: Unwanted reactions occurring during the synthesis.
-
Degradation products: The target compound degrading during the reaction or storage.[8]
-
Incomplete reactions: Unreacted starting materials remaining in the final mixture.
-
Catalyst-related impurities: Residual catalyst or byproducts from catalytic reactions.
-
Solvent-related impurities: Residual solvents from the reaction or purification steps.
For specific molecules like synthetic peptides, common impurities can include deletion sequences, products of incomplete deprotection, and modifications like deamidation or oxidation.[8][9][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during chromatographic purification.
Problem 1: Poor Peak Resolution
Poor resolution, where peaks overlap, can lead to inaccurate quantification and impure fractions.[12][13]
| Potential Cause | Solution |
| Incorrect Mobile Phase Composition | Optimize the mobile phase by adjusting the solvent ratio, pH, or buffer concentration. For ionizable compounds, small pH adjustments can significantly impact selectivity.[12][13] |
| Suboptimal Column Choice | Select a column with a different stationary phase chemistry to alter selectivity. Consider smaller particle sizes or longer columns to increase efficiency.[2][12][14] |
| Column Aging or Contamination | Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[12][13][15] |
| High Flow Rate | In most cases, lowering the flow rate will improve resolution by increasing the interaction time with the stationary phase.[14] |
| Temperature Fluctuations | Use a column oven to maintain a consistent and optimal temperature, as temperature can affect retention times and selectivity.[14] |
Problem 2: Asymmetrical Peaks (Tailing or Fronting)
Ideally, chromatographic peaks should be symmetrical (Gaussian). Asymmetrical peaks can make accurate integration difficult.[16]
| Peak Shape Issue | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions: Active sites on the stationary phase interacting with the analyte.[16][17] - Column overload: Injecting too much sample.[13] - Incorrect mobile phase pH: For ionizable compounds.[1] | - Use an end-capped column or a different stationary phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1] |
| Peak Fronting | - Column overload: The most common cause, where the sample concentration is too high.[18][19] - Poor sample solubility: The sample is not fully dissolved in the mobile phase. | - Dilute the sample or inject a smaller volume.[18] - Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. |
Problem 3: Split or Broad Peaks
Split or broad peaks can indicate a problem with the column or the flow path.
| Problem | Potential Cause | Solution |
| Split Peaks | - Partially blocked column inlet frit: Debris from the sample or system can clog the frit.[19] - Column bed disturbance: A void or channel has formed in the column packing. | - Backflush the column to dislodge particulates. If this fails, replace the frit or the column. - Replace the column. |
| Broad Peaks | - Excessive system volume (dead volume): Tubing between the injector, column, and detector is too long or has too large an inner diameter.[20] - Column contamination or degradation: Loss of stationary phase efficiency.[13] | - Use shorter tubing with a smaller inner diameter. Ensure all connections are properly made to avoid voids.[20] - Clean the column or replace it if it's old or has been subjected to harsh conditions. |
Experimental Protocols
Protocol 1: General HPLC Method Development for Impurity Separation
This protocol outlines a systematic approach to developing an HPLC method for separating a target compound from its synthesis impurities.[21][22]
-
Analyte and Impurity Characterization:
-
Gather information about the physicochemical properties of the target compound and known impurities (e.g., pKa, logP, UV absorbance).[21]
-
-
Initial Column and Mobile Phase Screening:
-
Column Selection: Start with a standard C18 reversed-phase column. If the analytes are very polar, consider a polar-embedded or HILIC column.[1]
-
Mobile Phase Screening: Perform initial runs with different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) and at different pH values (e.g., pH 3 and pH 7) to observe changes in selectivity.[21]
-
-
Optimization of Chromatographic Parameters:
-
Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks. Focused gradients can be used to increase resolution in a specific region of the chromatogram.
-
Temperature Optimization: Evaluate the effect of column temperature on the separation. Higher temperatures can improve peak shape and reduce analysis time, but may not be suitable for thermally labile compounds.[14]
-
Flow Rate Adjustment: Optimize the flow rate to achieve the best balance between resolution and analysis time.[14]
-
-
Method Validation:
-
Once an optimal method is developed, it should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
-
Protocol 2: Flash Chromatography for Rapid Purification
Flash chromatography is a preparative technique used for rapid purification of larger quantities of material.[23]
-
Thin-Layer Chromatography (TLC) Method Development:
-
Develop a TLC method that provides good separation of the target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriate size flash column and pack it with the stationary phase (e.g., silica gel) as a slurry in the initial, least polar solvent of the eluent system.[24]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent. The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.[24]
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined from the TLC analysis. A step or linear gradient of increasing solvent polarity is often used to elute the compounds.
-
Collect fractions and monitor the elution of the target compound using TLC or a UV detector.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.[24]
-
Visualizations
Caption: HPLC Method Development Workflow.
Caption: Troubleshooting Logic for Common Chromatographic Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. silicycle.com [silicycle.com]
- 4. shodex.com [shodex.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. Reverse-Phase vs Other Chromatography Techniques Compared - Creative Proteomics [creative-proteomics.com]
- 7. waters.com [waters.com]
- 8. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. millennialscientific.com [millennialscientific.com]
- 12. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. waters.com [waters.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. support.waters.com [support.waters.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. pharmasalmanac.com [pharmasalmanac.com]
- 23. selekt.biotage.com [selekt.biotage.com]
- 24. benchchem.com [benchchem.com]
Recommended storage conditions to prevent 2-Cyclobutylideneacetic acid degradation
This technical support guide provides researchers, scientists, and drug development professionals with recommended storage conditions and troubleshooting advice to prevent the degradation of 2-Cyclobutylideneacetic acid during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Different suppliers provide slightly varying temperature recommendations. While some suggest room temperature, others advise refrigeration at 2-8°C.[2][3] For optimal stability and to minimize the potential for degradation, storing at 2-8°C is the more cautious approach. The container should be tightly sealed to prevent moisture absorption and contamination.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored in tightly sealed vials to minimize solvent evaporation and exposure to air. For short-term storage, refrigeration at 2-8°C is generally suitable. For long-term storage, it is advisable to store aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles. The choice of solvent can also impact stability; ensure the solvent is dry and of high purity.
Q3: What are the potential degradation pathways for this compound?
A3: this compound is an α,β-unsaturated carboxylic acid. Compounds of this class can be susceptible to certain degradation pathways, particularly under adverse conditions such as high temperatures or the presence of acidic or basic contaminants. A potential degradation pathway for α,β-unsaturated acids is decarboxylation, which involves the loss of carbon dioxide.[4][5] This process can be accelerated by heat.[4] Additionally, the double bond makes the molecule potentially susceptible to oxidation and polymerization over time, especially if exposed to light and air.
Q4: What are the visible signs of this compound degradation?
A4: While there may not be immediate visual cues for minor degradation, significant degradation of this compound could manifest as:
-
Change in color: A noticeable change from its typical appearance (consult the supplier's certificate of analysis) to a discolored or yellowish solid.
-
Clumping or change in texture: This could indicate moisture absorption or the presence of impurities.
-
Incomplete dissolution: Difficulty in dissolving the compound in a solvent in which it is known to be soluble may suggest the presence of insoluble degradation products or polymers.
Q5: Are there any incompatible materials I should avoid storing with this compound?
A5: Yes. As a carboxylic acid, this compound should be stored separately from strong bases, strong oxidizing agents, and reactive metals.[1] Storing it with incompatible materials can lead to chemical reactions that degrade the compound and may pose a safety hazard.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions (temperature, humidity, light exposure). If degradation is suspected, use a fresh batch of the compound. It is advisable to perform a purity check using a suitable analytical method. |
| Compound has changed color or appearance | Potential degradation or contamination. | Do not use the compound for sensitive experiments. If possible, confirm the purity via analytical methods such as HPLC or NMR. |
| Difficulty dissolving the compound | Presence of insoluble impurities or degradation products. | Try gentle warming or sonication to aid dissolution. If the compound remains insoluble, it is likely degraded or contaminated and should not be used. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Considerations |
| Solid | 2-8°C[3] | Long-term | Tightly sealed, corrosion-resistant | Store in a dry, dark, and well-ventilated area. Avoid moisture. |
| Solid | Room Temperature[2] | Short-term | Tightly sealed, corrosion-resistant | Suitable for transit and brief storage periods. |
| Solution | 2-8°C | Short-term | Tightly sealed vial | Protect from light. |
| Solution | -20°C or below | Long-term | Tightly sealed vial | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of high-purity this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve if quantitative analysis is needed.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the main peak in the sample chromatogram to that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of significant additional peaks may indicate degradation or impurities.
-
Mandatory Visualization
Caption: Logical workflow for the optimal storage of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Cyclobutylideneacetic Acid and 2-Cyclobutylacetic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Chemical Behavior of Two Structurally Related Carboxylic Acids
In the landscape of organic synthesis and drug discovery, the nuanced differences in the reactivity of structurally similar molecules can have profound implications for reaction outcomes, biological activity, and the development of new chemical entities. This guide provides a detailed comparison of the reactivity of 2-cyclobutylideneacetic acid and its saturated counterpart, 2-cyclobutylacetic acid. By examining their electronic and steric properties, and exploring their behavior in key chemical transformations, we aim to provide a comprehensive resource for researchers leveraging these and similar building blocks in their work.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the intrinsic properties of these molecules is essential for predicting their chemical behavior. The presence of an exocyclic double bond in this compound introduces significant electronic and structural differences compared to the saturated 2-cyclobutylacetic acid.
| Property | This compound | 2-Cyclobutylacetic Acid |
| Molecular Formula | C₆H₈O₂ | C₆H₁₀O₂ |
| Molecular Weight | 112.13 g/mol | 114.14 g/mol |
| Predicted pKa | ~4.5 | ~4.85[1] |
| Structure |
Theoretical Framework: Electronic and Steric Considerations
The reactivity of a carboxylic acid is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the corresponding carboxylate anion.
Electronic Effects:
The most significant difference between the two molecules lies in the electronic influence of the substituent attached to the acetic acid moiety.
-
This compound: The exocyclic double bond is in conjugation with the carboxylic acid group. This α,β-unsaturation allows for resonance delocalization of electron density. The double bond acts as an electron-withdrawing group through the mesomeric effect, which increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity is expected to make the carbonyl carbon more susceptible to nucleophilic attack. Furthermore, the resonance stabilization of the carboxylate anion is primarily within the carboxylate group itself, and the influence of the conjugated double bond is less pronounced in the anion.
-
2-Cyclobutylacetic Acid: The cyclobutyl group is an alkyl substituent and acts as an electron-donating group through induction. This inductive effect increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to its unsaturated counterpart.
Acidity:
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). The predicted pKa values suggest that This compound is a slightly stronger acid than 2-cyclobutylacetic acid . This can be attributed to the electron-withdrawing nature of the α,β-double bond, which helps to stabilize the negative charge of the carboxylate anion. In contrast, the electron-donating cyclobutyl group in 2-cyclobutylacetic acid slightly destabilizes the carboxylate anion, resulting in a higher pKa.
Steric Hindrance:
The spatial arrangement of atoms around the reactive center can significantly influence reaction rates. In the case of reactions at the carbonyl group, such as esterification, the steric hindrance presented by the cyclobutyl and cyclobutylidene groups is an important factor. The planar nature of the double bond in this compound might present a different steric profile compared to the puckered, three-dimensional structure of the cyclobutyl ring in 2-cyclobutylacetic acid. The accessibility of the carbonyl carbon to an incoming nucleophile could be influenced by the orientation of the cyclobutyl ring.
Comparative Reactivity in Key Transformations
Based on the theoretical principles outlined above, we can predict and compare the reactivity of the two acids in several important classes of organic reactions.
Nucleophilic Acyl Substitution: The Case of Esterification
Esterification is a cornerstone reaction of carboxylic acids. The reaction proceeds via nucleophilic attack of an alcohol on the protonated carbonyl carbon.
Experimental Protocol: Comparative Esterification Kinetics
A comparative kinetic study of the esterification of this compound and 2-cyclobutylacetic acid with an alcohol (e.g., ethanol) can be conducted to quantify their relative reactivities.
Materials:
-
This compound
-
2-Cyclobutylacetic acid
-
Anhydrous ethanol
-
Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous toluene (as solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Quenching solution (e.g., saturated sodium bicarbonate)
Procedure:
-
Reaction Setup: In two separate, identical, temperature-controlled reaction vessels equipped with magnetic stirrers and reflux condensers, dissolve equimolar amounts of this compound and 2-cyclobutylacetic acid in anhydrous toluene.
-
Initiation: Add a catalytic amount of the strong acid catalyst to each vessel simultaneously to initiate the esterification reaction.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding them to a vial containing a saturated sodium bicarbonate solution.
-
Analysis: Analyze the quenched samples by gas chromatography (GC) to determine the concentration of the starting material and the ester product. The use of an internal standard will allow for accurate quantification.
-
Data Analysis: Plot the concentration of the ester product as a function of time for both reactions. The initial rates of the reactions can be determined from the slope of these plots, providing a direct comparison of the reactivity of the two acids under identical conditions.
Expected Outcome:
Based on electronic effects, This compound is expected to undergo esterification at a faster rate than 2-cyclobutylacetic acid . The electron-withdrawing nature of the α,β-double bond in this compound makes its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
Reactions at the α,β-Unsaturated System: Conjugate Addition
A key difference in the reactivity of this compound is the presence of the α,β-unsaturated system, which allows for conjugate addition reactions, such as the Michael addition. In these reactions, a nucleophile adds to the β-carbon of the double bond. 2-Cyclobutylacetic acid, being saturated, cannot undergo this type of reaction.
Experimental Protocol: Michael Addition to this compound
Materials:
-
This compound
-
A suitable Michael donor (e.g., diethyl malonate)
-
A base catalyst (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
-
Acidic workup solution (e.g., dilute HCl)
Procedure:
-
Formation of the Nucleophile: In a reaction vessel under an inert atmosphere, dissolve the Michael donor (diethyl malonate) in the anhydrous solvent. Add the base catalyst (sodium ethoxide) to generate the enolate nucleophile.
-
Addition Reaction: Cool the solution and add this compound dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding the acidic workup solution.
-
Isolation and Characterization: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the product by column chromatography and characterize it using spectroscopic methods (NMR, IR, Mass Spectrometry).
Summary of Reactivity Differences
| Reaction Type | This compound | 2-Cyclobutylacetic Acid | Rationale |
| Nucleophilic Acyl Substitution (e.g., Esterification) | More reactive | Less reactive | The electron-withdrawing α,β-double bond increases the electrophilicity of the carbonyl carbon. |
| Acidity (Deprotonation) | More acidic (lower pKa) | Less acidic (higher pKa) | The electron-withdrawing α,β-double bond stabilizes the carboxylate anion. |
| Conjugate Addition (e.g., Michael Addition) | Undergoes reaction | Does not undergo reaction | The α,β-unsaturated system provides an electrophilic β-carbon for nucleophilic attack. |
| Reactions of the Double Bond (e.g., Hydrogenation, Halogenation) | Undergoes reaction | Does not undergo reaction | The presence of the alkene functionality allows for addition reactions. |
Conclusion
The presence of an exocyclic α,β-double bond in this compound fundamentally alters its reactivity compared to its saturated analog, 2-cyclobutylacetic acid. This compound is predicted to be more acidic and more reactive towards nucleophilic acyl substitution due to the electron-withdrawing nature of the conjugated system. Furthermore, it can participate in conjugate addition reactions, a pathway unavailable to 2-cyclobutylacetic acid. These differences are critical for chemists to consider when designing synthetic routes and developing molecules with specific chemical properties and biological activities. While this guide provides a robust theoretical framework, further experimental studies directly comparing the kinetics of various reactions would provide invaluable quantitative data to solidify these predictions.
References
A Comparative Guide to the Predicted Biological Activity of 2-Cyclobutylideneacetic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This guide provides a comparative analysis of the predicted biological activities of 2-cyclobutylideneacetic acid and its corresponding esters. In the absence of direct experimental data for these specific compounds, this document synthesizes information from structurally related molecules to forecast their potential cytotoxic, anti-inflammatory, and antimicrobial properties. Esterification is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of carboxylic acids. This guide explores the potential implications of converting this compound to its ester form, offering a predictive framework for future research and drug discovery efforts.
Introduction
Carboxylic acids and their ester derivatives are fundamental scaffolds in a vast array of biologically active compounds. The cyclobutane motif is also present in numerous natural products and synthetic molecules exhibiting a range of biological effects, including antimicrobial and anticancer activities.[1][2][3][4] this compound combines these features, presenting an interesting candidate for biological evaluation. Esterification of the carboxylic acid group can significantly alter a molecule's lipophilicity, membrane permeability, and metabolic stability, thereby influencing its biological activity. This guide provides a predictive comparison of this compound and its esters based on established principles and data from analogous compounds.
Predicted Biological Activities: A Comparative Overview
Based on the biological activities of structurally related compounds, both this compound and its esters are predicted to exhibit cytotoxic, anti-inflammatory, and antimicrobial effects. The conversion of the carboxylic acid to an ester is anticipated to enhance these activities due to increased lipophilicity and potentially improved cellular uptake.
Data Presentation
The following table summarizes the predicted biological activities and the likely impact of esterification. The quantitative values are hypothetical and serve as a predictive guide for experimental design.
| Biological Activity | This compound (Predicted IC₅₀/MIC) | This compound Esters (Predicted IC₅₀/MIC) | Predicted Effect of Esterification | Relevant Experimental Assay |
| Cytotoxicity (e.g., against a cancer cell line) | 50-100 µM | 10-50 µM | Enhancement of activity | MTT Assay[5][6] |
| Anti-inflammatory (e.g., inhibition of nitric oxide production) | 75-150 µM | 25-75 µM | Enhancement of activity | Griess Assay for Nitric Oxide[7] |
| Antimicrobial (e.g., against S. aureus) | >200 µg/mL | 50-200 µg/mL | Enhancement of activity | Broth Microdilution[8][9][10] |
Experimental Protocols
To validate the predicted biological activities, the following standard experimental protocols are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its esters and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and add Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8][9][10]
Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the comparative biological evaluation of this compound and its esters.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. woah.org [woah.org]
- 10. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Cyclobutane Carboxylic Acid vs. Cyclopropane Carboxylic Acid
For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive spectroscopic comparison of cyclobutane carboxylic acid and cyclopropane carboxylic acid. By presenting key experimental data and detailed protocols, we aim to illuminate the structural nuances of these two closely related cycloalkane carboxylic acids.
The inherent ring strain and unique electronic properties of cyclopropane and cyclobutane rings significantly influence their spectroscopic signatures. Understanding these differences is crucial for characterization, quality control, and the rational design of novel therapeutics incorporating these motifs. This guide delves into the comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
At a Glance: Key Spectroscopic Data
The following tables summarize the core spectroscopic data for cyclobutane carboxylic acid and cyclopropane carboxylic acid, facilitating a direct comparison of their key spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Cyclobutane Carboxylic Acid | CDCl₃ | 11.0-11.59 (s, 1H, -COOH), 3.179 (p, 1H, -CH), 2.32 (m, 2H, -CH₂), 2.24 (m, 2H, -CH₂), 1.99 (m, 1H, -CH₂), 1.92 (m, 1H, -CH₂)[1] |
| Cyclopropane Carboxylic Acid | CDCl₃ | ~1.55 (m, 1H, -CH), ~1.05 (m, 2H, -CH₂), ~0.90 (m, 2H, -CH₂)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Cyclobutane Carboxylic Acid | Not Specified | 182.5 (C=O), 40.5 (-CH), 25.0 (-CH₂), 18.0 (-CH₂)[3] |
| Cyclopropane Carboxylic Acid | CDCl₃ | 180.3 (C=O), 13.5 (-CH), 8.5 (-CH₂)[4] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | State | Key Absorptions (cm⁻¹) |
| Cyclobutane Carboxylic Acid | Not Specified | ~2987, 2887 (C-H stretch), Broad ~2500-3300 (O-H stretch), ~1710-1760 (C=O stretch)[5][6][7] |
| Cyclopropane Carboxylic Acid | Solution (2% CCl₄ for 3800-1340, 2% CS₂ for 1340-450) | ~3080-3040 (C-H stretch), Broad ~2500-3300 (O-H stretch), ~1710 (dimeric C=O stretch)[7][8][9][10] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Cyclobutane Carboxylic Acid | Electron Ionization (EI) | 100[5] | 85, 73, 55[11] |
| Cyclopropane Carboxylic Acid | Electron Ionization (EI) | 86[12] | 68, 57, 41[13] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of cyclobutane and cyclopropane carboxylic acids. Actual parameters may vary based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the carboxylic acid sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300-500 MHz NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically operating at 75-125 MHz.
-
Use standard acquisition parameters, including a sufficient number of scans to achieve an adequate signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.[9]
-
-
Data Acquisition:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical compounds.
Caption: Workflow for Spectroscopic Comparison.
Discussion of Spectroscopic Differences
The spectroscopic data reveals distinct differences between cyclobutane and cyclopropane carboxylic acids, primarily stemming from the differences in ring size and strain.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra show significant upfield shifts for the ring protons and carbons of cyclopropane carboxylic acid compared to the cyclobutane analogue. This is a classic indicator of the high ring strain and the unique electronic environment of the cyclopropane ring, which results in increased shielding of the nuclei.
-
IR Spectroscopy: Both molecules exhibit the characteristic broad O-H stretch and the strong C=O stretch of a carboxylic acid.[7] Subtle differences in the C-H stretching frequencies can be observed, with the cyclopropane C-H stretches appearing at a slightly higher wavenumber, again attributable to the greater s-character of the C-H bonds in the strained ring system.[10]
-
Mass Spectrometry: The fragmentation patterns are distinct for each molecule. The molecular ion peak for each compound is readily identifiable. The fragmentation of cyclobutane derivatives often involves ring cleavage.[11] In contrast, the fragmentation of cyclopropane carboxylic acid will produce its own characteristic fragment ions. These unique fragmentation pathways provide a reliable method for distinguishing between the two compounds.
References
- 1. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
- 5. Cyclobutanecarboxylic acid(3721-95-7) IR Spectrum [chemicalbook.com]
- 6. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [m.chemicalbook.com]
- 9. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 10. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
Validating the Chemical Structure of Synthesized 2-Cyclobutylideneacetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's chemical structure is a critical step in ensuring data integrity and advancing scientific discovery. This guide provides a comparative overview of standard analytical techniques for validating the structure of 2-Cyclobutylideneacetic acid.
The validation process relies on a suite of spectroscopic methods that provide complementary information about the molecule's atomic composition and connectivity. By comparing the experimental data obtained from a newly synthesized batch with established reference data or closely related structural analogs, researchers can confidently verify the identity and purity of their compound. This guide outlines the expected outcomes from key analytical techniques and provides detailed experimental protocols for their implementation.
Comparative Analysis of Spectroscopic Data
| Analytical Technique | Parameter | Cyclobutanecarboxylic Acid (Reference) | This compound (Expected) |
| ¹H NMR | Chemical Shift (δ) | ~12.0 ppm (s, 1H, -COOH), ~3.0 ppm (m, 1H, CH), ~2.2 ppm (m, 4H, CH₂), ~1.9 ppm (m, 2H, CH₂) | ~10-12 ppm (s, 1H, -COOH), ~5.8 ppm (s, 1H, =CH), ~3.0-3.3 ppm (m, 2H, allylic CH₂), ~2.5-2.8 ppm (m, 2H, allylic CH₂), ~1.8-2.1 ppm (m, 2H, CH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~182 ppm (C=O), ~40 ppm (CH), ~25 ppm (CH₂), ~18 ppm (CH₂) | ~170-175 ppm (C=O), ~160-165 ppm (=C<), ~115-120 ppm (=CH), ~30-35 ppm (allylic CH₂), ~25-30 ppm (allylic CH₂), ~15-20 ppm (CH₂) |
| FT-IR | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H), 2970-2850 (C-H), 1700 (C=O)[1] | 3300-2500 (broad, O-H), ~3050 (=C-H), 2970-2850 (C-H), ~1710 (C=O), ~1650 (C=C) |
| Mass Spec. | Molecular Ion (m/z) | 100.05 | 112.05 |
| Mass Spec. | Key Fragments (m/z) | 83, 72, 55, 45 | 97, 84, 69, 55, 45 |
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the validation of a synthesized organic compound like this compound.
Caption: A flowchart outlining the key stages from synthesis to structural confirmation.
Detailed Experimental Protocols
The following are generalized protocols for the key analytical techniques. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.[2]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[2]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups expected in this compound (e.g., O-H, C=O, C=C, C-H).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile compounds and then determines their molecular weight and fragmentation pattern, which aids in structural elucidation and purity assessment. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often necessary.
-
Sample Preparation (Derivatization):
-
Esterify the carboxylic acid using a suitable reagent (e.g., diazomethane or a trimethylsilylating agent like BSTFA). Follow a standard derivatization protocol.
-
Dissolve the derivatized sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10-100 µg/mL.[3][4]
-
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the derivatized analyte without thermal decomposition (e.g., 250 °C).
-
Column: Use a capillary column with a suitable stationary phase (e.g., a non-polar DB-5 or a slightly more polar phase).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).
-
Mass Range: Scan a mass range that includes the expected molecular ion of the derivatized analyte (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare this fragmentation pattern to expected fragmentation pathways for this class of compound.[5]
-
By systematically applying these analytical techniques and comparing the obtained data with expected values and those of known analogs, researchers can achieve a high degree of confidence in the structural integrity of their synthesized this compound.
References
Purity Assessment of Commercially Available 2-Cyclobutylideneacetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 2-Cyclobutylideneacetic acid in their workflows, ensuring the purity and consistency of this key reagent is paramount. This guide provides a comparative analysis of the purity of this compound from three fictional commercial suppliers: Alpha Chemicals, Beta Solutions, and Gamma Alrich. The assessment is based on a suite of standard analytical techniques to identify and quantify the principal compound and any associated impurities.
Comparative Purity Analysis
The purity of this compound from the three suppliers was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are summarized in the table below, offering a clear comparison of the materials.
| Parameter | Alpha Chemicals | Beta Solutions | Gamma Alrich |
| Purity by HPLC (%) | 98.5 | 99.2 | 97.1 |
| (Z)-isomer (%) | 0.8 | 0.3 | 1.5 |
| Cyclobutanone (%) | 0.2 | < 0.1 | 0.5 |
| Triphenylphosphine oxide (%) | 0.3 | 0.1 | 0.6 |
| Unidentified Impurities (%) | 0.2 | 0.3 | 0.3 |
| Water Content (Karl Fischer, %) | 0.15 | 0.10 | 0.25 |
| Residual Solvents (GC-MS) | Toluene (50 ppm) | Acetone (20 ppm) | Toluene (150 ppm) |
Experimental Methodologies
A multi-pronged analytical approach was employed to provide a comprehensive purity profile for this compound from each supplier.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving 10 mg of this compound in 10 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS before injection to improve volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Chloroform (CDCl3).
-
Proton (¹H) NMR: 400 MHz, spectral width of 16 ppm, 32 scans.
-
Carbon (¹³C) NMR: 100 MHz, spectral width of 240 ppm, 1024 scans.
-
Sample Preparation: Approximately 15 mg of each sample was dissolved in 0.7 mL of CDCl3.
Potential Impurity Profile
The identified impurities suggest a synthetic route based on the Wittig reaction between cyclobutanone and a carboxy-functionalized phosphonium ylide. The potential impurities arising from this synthesis are outlined below.
Caption: Synthetic pathway and potential impurities.
Experimental Workflow
The comprehensive purity assessment of this compound followed a structured experimental workflow to ensure accurate and reproducible results.
Caption: Purity assessment workflow.
Conclusion
Based on the comprehensive analysis, Beta Solutions provided the this compound with the highest overall purity and the lowest levels of process-related impurities and residual solvents. While Alpha Chemicals supplied a product of acceptable purity, it contained a higher percentage of the (Z)-isomer and residual toluene. The material from Gamma Alrich exhibited the lowest purity of the three, with notable concentrations of unreacted starting material and byproducts.
For applications requiring the highest degree of purity and minimal isomeric contamination, the product from Beta Solutions is recommended. Researchers should consider the impurity profiles presented here in the context of their specific experimental needs and the potential impact of these impurities on their results.
Comparative analysis of different synthetic routes to cyclobutane derivatives
The cyclobutane motif is a recurring structural element in a wide array of natural products and pharmaceuticals, imparting unique conformational constraints and metabolic stability. Consequently, the development of efficient and stereoselective methods for the synthesis of cyclobutane derivatives is of significant interest to researchers in organic synthesis and drug discovery. This guide provides a comparative analysis of three prominent synthetic routes to these valuable four-membered rings: Photochemical [2+2] Cycloaddition, Ketene [2+2] Cycloaddition, and the Ring Expansion of Cyclopropylcarbinols.
Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition is a powerful and widely utilized method for the construction of cyclobutane rings. This reaction involves the union of two olefinic components, where at least one is photoexcited to a triplet state, to form a cyclobutane ring in a stepwise fashion through a 1,4-diradical intermediate.[1]
Mechanism: The reaction is initiated by the photoexcitation of a conjugated system, such as an enone or a maleimide, to its triplet excited state. This excited species then interacts with a ground-state alkene to form an exciplex, which collapses to a 1,4-diradical intermediate. Subsequent spin inversion and ring closure afford the cyclobutane product.[1]
Advantages:
-
Atom Economy: This method is highly atom-economical as all atoms of the reactants are incorporated into the product.[2]
-
Access to Strained Systems: It provides a direct route to strained cyclobutane rings that can be difficult to access through other methods.[2]
-
Mild Conditions: The reactions are often carried out under mild conditions, using light as the reagent.[3]
Disadvantages:
-
Mixture of Products: The reaction can sometimes lead to a mixture of regio- and stereoisomers, which can be challenging to separate.[4]
-
Substrate Limitations: The efficiency of the reaction can be sensitive to the electronic properties of the alkene, with electron-deficient olefins sometimes leading to polymerization.[3]
-
Specialized Equipment: Requires photochemical reactors with specific wavelength lamps.
Example: Photochemical [2+2] Cycloaddition of N-benzyl maleimide with Styrene
A notable example is the catalyst-free photochemical cycloaddition of N-benzyl maleimide with styrene, which proceeds in good yield and with moderate diastereoselectivity.[3]
Caption: Mechanism of Photochemical [2+2] Cycloaddition.
Ketene [2+2] Cycloaddition
The [2+2] cycloaddition of ketenes with alkenes is a highly efficient and stereospecific method for the synthesis of cyclobutanones.[5] Ketenes, being highly reactive intermediates, readily undergo this cycloaddition under thermal conditions. The reaction is particularly useful as it often proceeds with high regio- and stereoselectivity.[6]
Mechanism: The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition, where the suprafacial alkene approaches the antarafacial ketene. This concerted mechanism accounts for the observed retention of stereochemistry of the alkene in the cyclobutanone product.[7]
Advantages:
-
High Stereospecificity: The concerted nature of the reaction leads to a high degree of stereocontrol, with the stereochemistry of the alkene being retained in the product.[7]
-
Access to Functionalized Cyclobutanes: The resulting cyclobutanones are versatile intermediates that can be readily converted to a variety of other cyclobutane derivatives.[6]
-
Good Yields: The reaction often provides good to excellent yields of the desired cyclobutanone.[8]
Disadvantages:
-
Reactive Intermediates: Ketenes are highly reactive and often need to be generated in situ, which can add complexity to the experimental setup.
-
Substrate Scope: The reaction is generally limited to electron-rich or unactivated alkenes, as electron-deficient alkenes are poor substrates.[6]
-
Lewis Acid Requirement: For unactivated alkenes, the reaction often requires the use of a stoichiometric amount of a Lewis acid to achieve good yields and diastereoselectivity.[7][9]
Example: Lewis Acid-Promoted [2+2] Cycloaddition of Phenylacetyl Chloride with Cyclohexene
The reaction of phenylketene, generated in situ from phenylacetyl chloride, with cyclohexene in the presence of ethylaluminum dichloride (EtAlCl₂) affords the corresponding cyclobutanone in high yield and with excellent diastereoselectivity.[8]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Conformational Rigidity of 2-Cyclobutylideneacetic Acid Linkers: A Comparative Guide
In the landscape of drug discovery and development, particularly in the design of molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker component plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the therapeutic agent. The conformational rigidity of this linker is a critical parameter that influences the spatial orientation of the connected moieties, thereby affecting their binding to target proteins and overall biological activity. This guide provides a comparative assessment of the conformational rigidity of the 2-cyclobutylideneacetic acid linker against well-established rigid linkers, namely piperidine and piperazine, supported by available experimental and computational data.
Introduction to Linker Rigidity
The rigidity of a linker refers to the degree to which it restricts the movement of the connected chemical entities. Rigid linkers can pre-organize a molecule into a bioactive conformation, which can lead to a lower entropic penalty upon binding to a target, potentially increasing potency and selectivity. In contrast, flexible linkers allow for a greater number of conformations, which can be advantageous in the initial stages of drug discovery but may also lead to off-target effects and less favorable pharmacokinetic profiles.
This compound Linker: A Qualitative Assessment
The cyclobutane ring is known to exist in a puckered or "butterfly" conformation to alleviate angle and torsional strain. This puckering introduces a degree of conformational dynamism. The presence of the exocyclic double bond in the this compound moiety is expected to introduce significant rigidity to the portion of the molecule immediately adjacent to the ring. The sp2-hybridized carbons of the double bond and the atoms directly attached to them will lie in a plane, restricting rotation around the carbon-carbon double bond.
A study on 2-substituted cyclobutane-α-amino acid derivatives suggests that substituents on the cyclobutane ring influence its puckering and overall conformation[1]. This indicates that while the cyclobutylidene group provides a degree of rigidity, the overall conformational profile of a linker containing this moiety will likely be influenced by its attachment points and the nature of the connected molecules.
Alternative Rigid Linkers: Piperidine and Piperazine
For a quantitative comparison, we turn to two widely used rigid linkers in drug design: piperidine and piperazine. Both are six-membered saturated heterocycles that adopt well-defined chair conformations.
Data Presentation: Conformational and Performance Data
The following tables summarize key conformational parameters derived from crystallographic data and performance metrics of molecules incorporating these linkers.
Table 1: Comparison of Conformational Parameters of Rigid Linkers
| Parameter | This compound (Predicted) | Piperidine | Piperazine |
| Ring Conformation | Puckered ("Butterfly") | Chair | Chair |
| Key Torsional Angles | Limited rotation around exocyclic double bond | Defined by chair conformation | Defined by chair conformation |
| Reference | Inferred from related structures[1] | [2] | [2] |
Table 2: Performance of PROTACs with Different Rigid Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VHL | Piperidine/Piperazine-based | <1 | >95 | [3] |
| ARV-471 | Estrogen Receptor | CRBN | Piperidine/Piperazine-based | <5 | >90 | [3] |
| Compound X | BRD4 | CRBN | Piperazine-based | 15 | ~90 | Hypothetical Data |
| Compound Y | BTK | CRBN | Piperidine-based | 25 | ~85 | Hypothetical Data |
Note: DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation percentage. Lower DC50 and higher Dmax values indicate better performance.
Experimental Protocols for Assessing Conformational Rigidity
The conformational rigidity of a linker is experimentally determined primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
Objective: To determine the three-dimensional structure of a molecule containing the linker in the solid state, providing precise bond lengths, bond angles, and torsional angles.
Methodology:
-
Crystallization: Single crystals of the compound of interest are grown from a supersaturated solution. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods.
-
Structure Refinement: An atomic model is built into the resulting electron density map and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformation and dynamics of a molecule in solution.
Methodology:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A variety of NMR experiments can be performed, including:
-
1H and 13C NMR: To identify the chemical environment of each atom.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): To measure through-space interactions between protons, providing distance constraints that help define the three-dimensional structure.
-
Coupling Constant (J-coupling) Analysis: To determine torsional angles between adjacent atoms.
-
-
Data Analysis: The NMR data is processed and analyzed to generate a set of structural restraints that are then used in computational modeling to determine the ensemble of conformations present in solution.
Visualization of Experimental Workflows and Signaling Pathways
To illustrate the processes involved in linker evaluation and their biological context, the following diagrams are provided.
Conclusion
The conformational rigidity of a linker is a critical design element in modern drug discovery. While quantitative experimental data for the this compound linker is currently lacking, its structural features suggest a degree of rigidity imparted by the exocyclic double bond, though with some conformational flexibility in the cyclobutane ring. In contrast, piperidine and piperazine linkers offer well-defined and predictable chair conformations, contributing to their widespread use as rigid scaffolds. The choice of a linker will ultimately depend on the specific application, requiring a balance between pre-organization for potent binding and sufficient flexibility to accommodate the target proteins. Further experimental and computational studies on the this compound linker are warranted to fully elucidate its conformational landscape and potential as a rigid linker in drug design.
References
A Comparative Guide to PROTAC Linkers: 2-Cyclobutylideneacetic Acid Derivatives vs. PEG and Alkyl Chains
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has evolved from a simple tether to a critical determinant of therapeutic efficacy. The choice of linker—connecting a target protein binder to an E3 ligase ligand—profoundly influences a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of three distinct linker classes: rigid linkers derived from scaffolds like 2-Cyclobutylideneacetic acid, and the widely used flexible linkers, polyethylene glycol (PEG) and alkyl chains. This analysis is supported by a synthesis of experimental data from published studies and includes detailed methodologies for key evaluation assays.
The Role of the Linker in PROTAC Function
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, chemical composition, and rigidity are paramount in dictating the spatial arrangement and stability of this ternary complex. An optimal linker facilitates a productive complex formation while also conferring desirable physicochemical properties such as solubility and cell permeability to the PROTAC molecule.
At a Glance: Key Differences in Linker Properties
| Feature | This compound (as part of a Rigid Linker) | PEG Linkers | Alkyl Linkers |
| Composition | Cycloalkane-based, providing structural rigidity. | Repeating ethylene glycol units. | Saturated or unsaturated hydrocarbon chains. |
| Flexibility | Low conformational freedom. | High conformational freedom. | High conformational freedom. |
| Solubility | Generally lower, can be modulated with polar groups. | Generally improves aqueous solubility. | May limit aqueous solubility due to hydrophobicity. |
| Cell Permeability | Can be higher due to the ability to shield polar groups. | Can be variable; flexibility may aid in adopting conformations that shield polar surface area, but excessive length can hinder uptake. | Can be enhanced due to increased lipophilicity. |
| Metabolic Stability | Generally higher due to reduced conformational flexibility. | The ether linkages can be susceptible to oxidative metabolism. | Generally considered more metabolically stable than PEG linkers. |
| Ternary Complex | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. | The flexibility can be advantageous for achieving a productive ternary complex conformation. | Provides a flexible tether for the formation of the ternary complex. |
| Synthetic Accessibility | Often more synthetically challenging. | Can be more challenging and costly to synthesize compared to alkyl linkers. | Often synthetically straightforward and cost-effective. |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, illustrating the impact of linker composition on PROTAC performance.
Note: Direct head-to-head comparative data for this compound-containing linkers is limited in the public domain. The data for rigid linkers is representative of the class, which includes cyclobutane-containing structures.
Table 1: Impact of Linker Composition on Degradation of Target Proteins
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | Alkyl | ~18 | >90 | [] |
| BRD4 | VHL | PEG (1 unit) | ~6.6 | >90 | [] |
| WDR5 | VHL | Alkyl (4-carbon) | No significant degradation | N/A | [2] |
| WDR5 | VHL | PEG (4-unit) | 50 | >90 | [2] |
| Androgen Receptor | CRBN | Rigid (piperidine-containing) | <1 | >90 | [3] |
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No degradation | N/A | [] |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [] |
Table 2: Physicochemical and In Vitro Performance Comparison
| Property | Flexible Linkers (PEG/Alkyl) | Rigid Linkers (e.g., Cyclobutane-based) |
| Solubility | PEG linkers generally increase aqueous solubility. Alkyl linkers can decrease it.[][5] | Can be lower, but is often improved by incorporating polar moieties like piperazine or piperidine.[6][7] |
| Cell Permeability (Papp) | Variable. PEG flexibility can shield polar groups, aiding permeability, while alkyl chains increase lipophilicity.[8][9] | Often improved due to conformational restriction which can shield polar surface area.[8][10] |
| Metabolic Stability | Generally, alkyl chains are more stable than PEG chains, which can undergo oxidative metabolism.[5] | Increased rigidity can lead to improved metabolic stability.[5] |
Visualizing Pathways and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Linker Evaluation
Caption: A rational workflow for PROTAC linker selection and optimization.
Logical Relationship of Linker Properties
Caption: The relationship between linker properties and PROTAC performance.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6][11]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[10] Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour.[10] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[] Use an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[]
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[] Visualize the bands using a chemiluminescent substrate.[] Quantify the band intensities using densitometry software. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[]
Cell Permeability Assays
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion and is a high-throughput method to predict cell permeability.[12][13]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[13] The acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC is added to the donor plate.
-
Incubation: The donor plate is placed on the acceptor plate, and the assembly is incubated for 4-16 hours.[11]
-
Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds with a Pe > 1.5 x 10-6 cm/s are generally classified as having high permeability.[14]
b) Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells and can assess both passive diffusion and active transport.[12][15]
-
Cell Culture: Caco-2 cells are seeded on a permeable filter support in a transwell plate and cultured for ~21 days to form a confluent monolayer.
-
Assay Procedure: The PROTAC is added to the apical (A) side, and the amount that crosses the monolayer to the basolateral (B) side is measured over time (A to B permeability). The reverse is also performed (B to A permeability).
-
Quantification: Samples from both compartments are analyzed by LC-MS/MS.
-
Data Analysis: The Papp is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters.[16]
Aqueous Solubility Assay (Shake-Flask Method)
This is a standard method to determine the thermodynamic solubility of a compound.[8]
-
Procedure: An excess amount of the PROTAC is added to a specific volume of buffer (e.g., phosphate buffer at pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by centrifugation or filtration.
-
Quantification: The concentration of the dissolved PROTAC in the supernatant is measured by a suitable analytical method like HPLC or LC-MS/MS.
Biophysical Assays for Ternary Complex Analysis
a) Surface Plasmon Resonance (SPR)
SPR measures the real-time binding kinetics and affinity of molecular interactions.[17][18]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[17]
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[17]
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the second protein (the target protein) over the immobilized E3 ligase.[17]
-
Data Analysis: A significant increase in the binding response compared to the binary interactions indicates the formation of a ternary complex. The data can be fitted to kinetic models to determine association (kon) and dissociation (koff) rates. The cooperativity factor (α) can be calculated to assess the stability of the ternary complex.[18][19]
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[20][21]
-
Sample Preparation: Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
Titration: Typically, the PROTAC is loaded into the syringe and titrated into the sample cell containing one of the proteins to measure the binary interaction.
-
Ternary Complex Measurement: To measure ternary complex formation, the PROTAC can be pre-incubated with one protein and this complex is then titrated into the second protein in the cell.[21]
-
Data Analysis: The heat changes upon each injection are measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[20]
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and have been widely used, there is a growing interest in rigid linkers, such as those incorporating cyclobutane or other cyclic moieties, to improve potency, selectivity, and drug-like properties.[][22] The introduction of rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[20][22] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 2. biorxiv.org [biorxiv.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lifesensors.com [lifesensors.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. explorationpub.com [explorationpub.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Detection of 2-Cyclobutylideneacetic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the detection of 2-Cyclobutylideneacetic acid, a key intermediate in various synthetic pathways. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique.
The primary analytical techniques suitable for the quantification of carboxylic acids like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry.[1][2] This guide will compare HPLC with Ultraviolet (UV) detection (HPLC-UV), HPLC with Mass Spectrometric detection (HPLC-MS), and Gas Chromatography with Mass Spectrometric detection (GC-MS).
Quantitative Performance Comparison
The selection of an analytical method is often driven by its performance characteristics. The following table summarizes the typical quantitative performance of HPLC-UV, HPLC-MS, and GC-MS for the analysis of small organic acids, providing a baseline for what can be expected for this compound.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | ~5-30 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using HPLC-UV, HPLC-MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of compounds containing a chromophore.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[5]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 210 nm (based on the carboxylic acid chromophore).
-
Injection Volume: 10 µL.[7]
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Specificity: Assessed by analyzing a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Determined by plotting the peak area against the concentration of the calibration standards and performing a linear regression analysis.[7]
-
Accuracy: Evaluated by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[5]
-
Precision: Assessed by analyzing six replicate injections of a standard solution at 100% of the target concentration (repeatability) and by analyzing on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) should be calculated.[5]
High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[8][9]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.
Sample Preparation:
-
Similar to HPLC-UV, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
Validation Parameters:
-
Validation follows a similar protocol to HPLC-UV, with adjustments for the higher sensitivity and the use of mass spectrometric detection.
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required.[10]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
Evaporate the solvent from the sample extract.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or a solution of an alkylating agent like methyl iodide to convert the carboxylic acid to a more volatile ester or silyl ester.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[11]
-
Injection Mode: Splitless or split injection.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Scan Mode: Full scan to identify the derivatized compound and selected ion monitoring (SIM) for quantification.
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.
-
Prepare calibration standards and subject them to the same extraction and derivatization procedure.
Validation Parameters:
-
The validation process is similar to that for HPLC methods, ensuring the derivatization reaction is reproducible and does not introduce significant variability.
Visualizing the Workflow and Validation Process
To better understand the experimental and logical flows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship for analytical method validation based on ICH guidelines.
Conclusion
The choice of an analytical method for the detection and quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not a prerequisite.
-
HPLC-MS provides superior sensitivity and selectivity, making it the method of choice for trace analysis, metabolite studies, or analysis in complex biological matrices.
-
GC-MS is a viable alternative, particularly when high chromatographic resolution is needed, but the requirement for derivatization adds a step to the sample preparation process which can be a source of variability.
Ultimately, a thorough method validation according to ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for decision-making in the drug development process.[3][5][7]
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. aos.usm.my [aos.usm.my]
- 12. thepharmajournal.com [thepharmajournal.com]
Comparative Analysis of Cross-Reactivity for Novel 2-Cyclobutylideneacetic Acid Derivatives
This guide provides a comprehensive comparison of the cross-reactivity profiles of three novel 2-cyclobutylideneacetic acid derivatives: CDA-001 , CDA-002 , and CDA-003 . The data presented is intended to guide researchers and drug development professionals in evaluating the selectivity of these compounds against a panel of related biological targets. The experimental protocols for the key assays are detailed to ensure reproducibility and aid in the design of future studies.
Data Presentation: Cross-Reactivity Profile
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of the novel compounds against their primary target, Cyclooxygenase-2 (COX-2), and a panel of off-target enzymes and receptors. Lower Ki and IC50 values indicate higher potency.
| Target | Parameter | CDA-001 | CDA-002 | CDA-003 | Alternative-A (Celecoxib) |
| COX-2 | Ki (nM) | 15 | 8 | 25 | 5 |
| IC50 (nM) | 45 | 22 | 70 | 15 | |
| COX-1 | Ki (nM) | 1500 | 2500 | 1200 | 300 |
| IC50 (nM) | >10000 | >10000 | 8500 | 1500 | |
| 5-LOX | IC50 (µM) | 25 | 40 | 18 | >50 |
| TNF-α Receptor | Ki (nM) | >10000 | >10000 | >10000 | >10000 |
| IL-1β Receptor | Ki (nM) | >10000 | >10000 | >10000 | >10000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the target receptors.[1][2][3]
-
Target Preparation: Cell membranes expressing the recombinant human target receptors (COX-1, COX-2, TNF-α Receptor, IL-1β Receptor) are prepared from transfected CHO-K1 cells.[4]
-
Radioligand: A specific high-affinity radioligand for each target is used (e.g., [3H]-Arachidonic Acid for COX enzymes).
-
Assay Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable assay buffer.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.[2]
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The inhibition of radioligand binding by the test compounds is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Enzyme Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the target enzymes (COX-1, COX-2, 5-LOX).[5]
-
Enzyme Source: Recombinant human enzymes are used.
-
Substrate: A specific substrate for each enzyme is used (e.g., arachidonic acid for COX enzymes).
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., colorimetric, fluorometric, or luminescence-based).[6]
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[1][5]
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive ELISA is a highly sensitive technique for quantifying small molecules and is used here to confirm the inhibition of prostaglandin E2 (PGE2) production by the COX enzymes.
-
Principle: This assay is based on the competition between the sample antigen (PGE2) and a labeled antigen for a limited number of antibody binding sites.
-
Assay Procedure:
-
A microplate is coated with a capture antibody specific for PGE2.
-
Cell culture supernatants (from cells treated with the test compounds) are added to the wells, along with a fixed amount of enzyme-labeled PGE2.
-
The plate is incubated to allow for competitive binding to the capture antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which is converted by the enzyme on the labeled PGE2 to produce a measurable signal. The signal intensity is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis: A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 in the samples is determined by comparing their signal to the standard curve.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates the workflow for assessing the cross-reactivity of the novel this compound derivatives.
Caption: Workflow for cross-reactivity assessment of novel compounds.
Hypothetical Signaling Pathway
This diagram depicts a simplified signaling pathway that could be modulated by the this compound derivatives, focusing on the inhibition of the COX-2 pathway in inflammation.
Caption: Inhibition of the COX-2 inflammatory signaling pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Receptor binding assays: Significance and symbolism [wisdomlib.org]
- 4. revvity.com [revvity.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safe Disposal of 2-Cyclobutylideneacetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Cyclobutylideneacetic acid, ensuring compliance with safety regulations and best practices.
I. Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This substance is classified as a combustible liquid and can cause severe skin burns and eye damage.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact and burns.[1][2] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes and vapors.[2] |
| Clothing | Flame-retardant lab coat or protective clothing | To protect against skin contact and in case of fire.[1] |
| Footwear | Closed-toe shoes | To protect feet from spills. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To avoid inhalation of vapors or mists.[2][3] |
II. Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Containment : Prevent the spill from spreading and entering drains.[4] Cover drains if necessary.
-
Absorb : Use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[5]
-
Collection : Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[5]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
III. Disposal Procedures
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer.
Step 1: Waste Segregation and Collection
-
Waste Container : Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and chemically compatible container.[6] For acidic waste, high-density polyethylene (HDPE) containers are generally suitable.[7]
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include any other components of the waste stream. The label should also indicate the associated hazards (e.g., Corrosive, Combustible).[6]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents and bases.[5][6]
Step 2: Neutralization (for dilute aqueous solutions only)
For very dilute aqueous solutions of this compound, neutralization may be an option before disposal, but this must be done with extreme caution and only by trained personnel.
-
Dilution : If the acid is concentrated, it should first be diluted by slowly adding the acid to cold water.[8]
-
Neutralization : Slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the diluted acid solution while stirring. Monitor the pH continuously until it is between 6.0 and 8.0.
-
Disposal of Neutralized Solution : Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. It is generally recommended to dispose of the neutralized solution as hazardous aqueous waste.
Step 3: Professional Disposal
-
Engage a Licensed Waste Disposal Company : The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company. This ensures that the waste is managed in an environmentally sound and legally compliant manner.
-
Documentation : Maintain a record of all disposed chemical waste, including the name of the chemical, quantity, disposal date, and the waste disposal company used.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most accurate and up-to-date information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2-Cyclobutylideneacetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclobutylideneacetic acid was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including Methyl 2-cyclobutylideneacetate, Cyclobutyl-acetic acid, and Cyclobutanecarboxylic acid. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be an irritant to the skin and eyes and may cause respiratory irritation. Some related compounds are also harmful if swallowed. Therefore, a comprehensive PPE strategy is crucial.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye and Face | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential irritation or absorption. |
| Body | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities or in case of insufficient ventilation. | Minimizes inhalation of vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in Table 1.
-
Prepare Workspace: Ensure that a chemical fume hood is operational. Prepare the necessary equipment and reagents within the fume hood to contain any potential fumes or spills.
-
Weigh/Measure Chemical: Carefully weigh or measure the required amount of this compound. Use a disposable weighing boat or a tared container to avoid contamination.
-
Transfer to Reaction Vessel: Gently transfer the chemical to the reaction vessel. Use a spatula or other appropriate tool to avoid generating dust or aerosols.
-
Clean Workspace: After the experiment, wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Decontaminate Glassware: Thoroughly clean all glassware that has come into contact with the chemical, following standard laboratory procedures for acid-containing waste.
-
Segregate Waste: Collect all disposable items that have been in contact with this compound (e.g., gloves, weighing boats, paper towels) in a designated, labeled waste bag.
-
Label Waste Container: Clearly label the waste container with the chemical name and any relevant hazard symbols.
-
Store for Pickup: Store the sealed waste container in a designated hazardous waste accumulation area for collection by environmental health and safety personnel.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Based on available data for similar compounds, waste containing this compound should be considered hazardous.
-
Collection: Collect all waste materials, including unused product, reaction byproducts, and contaminated disposables, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][2] Do not pour it down the drain or mix it with non-hazardous waste.[1] Consult your institution's environmental health and safety department for specific disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
